Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
Description
Properties
Molecular Formula |
C11H9BrO2S |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
ethyl 5-bromo-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 |
InChI Key |
HOIQXXQEFAFWTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Ethyl 5-Bromobenzo[b]thiophene-3-carboxylate – Structural Analysis and Synthetic Utility
[1]
Executive Summary
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS 1824075-12-8) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators.[1] As a bifunctionalized benzothiophene derivative, it offers two distinct vectors for chemical elaboration: the electrophilic ester at the C3 position and the halogenated handle at the C5 position. This guide provides a comprehensive technical analysis of its molecular structure, physicochemical properties, validated synthetic protocols, and applications in structure-activity relationship (SAR) studies.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound consists of a fused benzene and thiophene ring system (benzo[b]thiophene) substituted with a bromine atom at position 5 and an ethyl carboxylate group at position 3. The 3-position carboxylate is strategically significant, often serving as a bioisostere for amide or heterocyclic linkers in drug candidates.[1]
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | Ethyl 5-bromobenzo[b]thiophene-3-carboxylate |
| CAS Registry Number | 1824075-12-8 |
| Molecular Formula | C₁₁H₉BrO₂S |
| Molecular Weight | 285.16 g/mol |
| Exact Mass | 283.9507 (for ⁷⁹Br isotope) |
| Physical State | Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| SMILES | CCOC(=O)C1=CSC2=C1C=C(Br)C=C2 |
| InChI Key | Unique identifier derived from structure (e.g., analogous to methyl ester variants) |
Structural Analysis
The molecule exhibits a planar aromatic architecture.[1] The electron-withdrawing ester group at C3 decreases the electron density of the thiophene ring, making the C2 position less susceptible to electrophilic aromatic substitution compared to unsubstituted benzothiophene. Conversely, the C5-bromine atom is activated for palladium-catalyzed cross-coupling reactions due to the electronic effects of the fused ring system.[1]
Synthetic Pathways and Protocols
The synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate is typically achieved via the esterification of its parent acid, 5-bromobenzo[b]thiophene-3-carboxylic acid.[1] The most robust method for laboratory-scale production is Steglich esterification, which avoids harsh acidic conditions that might degrade sensitive substrates.[1]
Experimental Protocol: Steglich Esterification
Objective: Synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate from 5-bromobenzo[b]thiophene-3-carboxylic acid.
Reagents:
-
5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv)[1]
-
Ethanol (anhydrous, 10 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]
-
Dichloromethane (DCM) (Solvent, 0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromobenzo[b]thiophene-3-carboxylic acid in anhydrous DCM under an inert nitrogen atmosphere.
-
Activation: Add DMAP (catalytic) and Ethanol to the solution. Cool the mixture to 0°C using an ice bath.
-
Coupling: Dropwise add a solution of DCC in DCM over 15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Work-up: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (Silica gel, gradient Hexane/EtOAc) to yield the target ester.
Visualization: Synthesis Workflow
Caption: Figure 1. Steglich esterification pathway for the synthesis of the target ethyl ester.[2][3]
Structural Characterization (Spectroscopic Profile)
Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The following data represents the theoretical consensus derived from analogous methyl esters and the parent acid.
¹H NMR (400 MHz, CDCl₃) Features
-
δ 8.65 (d, J = 1.8 Hz, 1H, H-4): The proton at position 4 is significantly deshielded due to the anisotropic effect of the adjacent carbonyl group at C3 and the peri-interaction.
-
δ 8.45 (s, 1H, H-2): The characteristic singlet of the thiophene ring proton.
-
δ 7.80 (d, J = 8.5 Hz, 1H, H-7): The proton ortho to the sulfur atom.
-
δ 7.55 (dd, J = 8.5, 1.8 Hz, 1H, H-6): Shows coupling to H-7 and meta-coupling to H-4.
-
δ 4.42 (q, J = 7.1 Hz, 2H, -OCH₂-): Quartet characteristic of the ethyl ester methylene group.
-
δ 1.45 (t, J = 7.1 Hz, 3H, -CH₃): Triplet characteristic of the ethyl ester methyl group.
Mass Spectrometry (ESI-MS)[1]
-
Observed Mass: [M+H]⁺ peaks at m/z 285.0 and 287.0.
-
Isotope Pattern: A 1:1 ratio of peak intensities confirms the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Applications in Medicinal Chemistry
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a versatile intermediate.[1] Its utility stems from its ability to undergo orthogonal functionalization.[1]
Palladium-Catalyzed Cross-Coupling (C5 Position)
The C5-bromo substituent is an excellent handle for Suzuki-Miyaura coupling .[1] Researchers utilize this site to introduce aryl or heteroaryl groups, expanding the core into biaryl systems common in kinase inhibitors (e.g., targeting RhoA/ROCK or PIM kinases).
-
Reaction Conditions: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.
Ester Manipulation (C3 Position)
The ethyl ester can be:
-
Hydrolyzed to the free acid for solubility enhancement or salt formation.
-
Converted to an Amide via direct aminolysis or hydrolysis-coupling sequences to generate pharmacophores interacting with specific receptor pockets (e.g., hydrogen bonding with hinge regions of kinases).
Visualization: Reactivity Map
Caption: Figure 2. Orthogonal reactivity map showing divergent synthetic pathways for library generation.
Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizing agents.[1]
-
PPE: Standard laboratory safety glasses, nitrile gloves, and lab coat are mandatory. Handle within a fume hood.[1]
References
-
Synthesis and Evaluation of Benzothiophene Derivatives: Source:Journal of Medicinal Chemistry / PMC. "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents."
-
Microwave-Assisted Synthesis of Benzothiophene Scaffolds: Source:Royal Society of Chemistry (RSC) Advances. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors."
-
Suzuki Coupling Methodologies on Thiophene Esters: Source:Arabian Journal of Chemistry. "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction."
-
Chemical Property Database: Source:PubChem.[1][4] "Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate (Analogous Structure Data)."
Sources
- 1. 7312-25-6|Methyl 5-bromobenzo[b]thiophene-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
The Therapeutic Potential of 5-Bromobenzothiophene Derivatives in Medicinal Chemistry
Executive Summary
The search for novel, highly specific pharmacophores is a foundational pillar of modern drug discovery. Among heterocyclic scaffolds, 5-bromobenzothiophene has emerged as a highly versatile and privileged building block. Its rigid, planar geometry and electron-rich nature facilitate specific non-covalent interactions with complex biological targets, while the C5-bromine atom provides a critical synthetic handle for late-stage functionalization. This technical guide explores the mechanistic rationale, therapeutic applications, and self-validating synthetic workflows associated with 5-bromobenzothiophene derivatives, providing actionable insights for medicinal chemists and drug development professionals.
Mechanistic Rationale: The Benzothiophene Scaffold
The benzothiophene core is classified as a "privileged structure" in medicinal chemistry. This designation stems from its ability to mimic various endogenous ligands and intercalate or bind within hydrophobic protein pockets.
Electronic and Structural Properties
The fused bicyclic system of benzothiophene offers a unique electron distribution. The sulfur atom donates electron density into the aromatic system, making the thiophene ring highly susceptible to electrophilic aromatic substitution, predominantly at the C3 position. Conversely, the fused benzene ring provides a stable, lipophilic surface ideal for engaging in
The Role of the 5-Bromo Substituent
The strategic placement of a bromine atom at the C5 position serves two primary functions:
-
Halogen Bonding: The polarizable bromine atom can act as a Lewis acid (via its
-hole), forming highly directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in protein binding pockets. -
Synthetic Divergence: The C-Br bond is highly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings). This allows for rapid structure-activity relationship (SAR) exploration without needing to construct the bicyclic core de novo for every analog.
Synthetic divergence of 5-bromobenzothiophene enabling rapid SAR exploration.
Therapeutic Applications & Target Biology
Oncology: PIM Kinase Inhibition
PIM kinases (PIM1, PIM2, PIM3) are constitutively active serine/threonine kinases overexpressed in various hematological malignancies and solid tumors. They promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.1 have utilized 5-bromobenzothiophene as a precursor to generate benzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffolds [2]. The rigid benzothiophene core perfectly occupies the narrow ATP-binding cleft of PIM kinases, while the C5-position allows for the vectorization of solubilizing groups toward the solvent-exposed region, yielding inhibitors with sub-nanomolar
Mechanism of PIM kinase inhibition by benzothiophene derivatives.
Parasitology: Epigenetic Modulation via SmBRD3
Schistosomiasis is a neglected tropical disease heavily reliant on the single drug praziquantel. Schistosoma mansoni relies on complex epigenetic machinery to transition through its lifecycle stages. Recent screening identified BET bromodomain inhibitors as potent antischistosomal agents.
Using 5-bromobenzothiophene, researchers synthesized 2 via Buchwald-Hartwig amination [3]. The benzothiophene moiety occupies the highly specific HFF cleft of the SmBRD3(2) bromodomain, displacing acetylated lysine residues and disrupting the parasite's transcriptional programming, leading to the death of adult worms and larvae.
Enzyme Inhibition and Chemical Biology
Beyond direct receptor binding, 5-bromobenzothiophene is a critical intermediate for3 [1]. The highly reactive sulfonyl chloride group is easily converted into diverse sulfonamides, which act as covalent or non-covalent enzyme inhibitors with broad antimicrobial and anticancer properties. Furthermore,4 of 5-bromobenzothiophene yields complex diarylphosphonates, expanding its utility into chemical biology probes and flame-retardant materials [4].
Quantitative Pharmacological Data
The table below summarizes the biological efficacy and synthetic efficiency of key 5-bromobenzothiophene derivatives across different therapeutic areas.
| Compound Class | Primary Target | Therapeutic Area | Binding Affinity / Activity | Typical Synthetic Yield |
| Benzo[4,5]thieno[3,2-d]pyrimidin-4-ones | PIM1/2/3 Kinases | Oncology | ~75% (Microwave-assisted) | |
| Quinoline-Benzothiophene Hybrids | SmBRD3 (BET-like) | Parasitology | ~65% (Buchwald-Hartwig) | |
| 5-Bromo-3-sulfonamides | Diverse Enzymes | Antimicrobial / Oncology | Low micromolar | >80% (Chlorosulfonation) |
| Diarylphosphonates | Catalytic Ligands | Chemical Biology | N/A (Intermediate) | ~80% (Pd-Catalyzed) |
Advanced Synthetic Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific physicochemical checkpoints to verify reaction progress without relying solely on end-point analysis.
Protocol A: Buchwald-Hartwig Amination for SmBRD3 Ligands
This protocol details the coupling of 5-bromobenzothiophene with a bicyclic amine to generate epigenetic modulators.
Mechanistic Causality:
-
BrettPhos Pd G3 is utilized because the bulky, electron-rich biaryl phosphine ligand accelerates reductive elimination, preventing competitive
-hydride elimination which would yield unwanted alkene byproducts. -
NaOtBu provides the exact basicity required to deprotonate the secondary amine for transmetalation without hydrolyzing sensitive functional groups.
Step-by-Step Methodology:
-
Preparation: In a dry microwave vial, add the bicyclic amine (1.0 equiv, 0.284 mmol) and 5-bromobenzothiophene (2.0 equiv, 0.568 mmol).
-
Catalyst Loading: Add BrettPhos ligand (0.32 equiv), BrettPhos Pd G3 precatalyst (0.082 equiv), and NaOtBu (1.2 equiv).
-
Degassing (Validation Step 1): Purge the vial with argon for 5 minutes. Add 1.7 mL of anhydrous, degassed toluene. Observation: The suspension should transition from pale yellow to a deep red/orange as the active Pd(0) species is generated.
-
Reaction: Seal the vial and stir at 100°C for 16 hours.
-
Monitoring (Validation Step 2): Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active 5-bromobenzothiophene spot (
) and the appearance of a highly fluorescent product spot ( ) validates complete conversion. -
Workup & Purification: Quench with water, extract with EtOAc (
mL), dry over anhydrous , and purify via flash chromatography.
Protocol B: Regioselective Chlorosulfonation
Synthesis of 5-Bromo-1-benzothiophene-3-sulfonyl chloride, a universal precursor for sulfonamide enzyme inhibitors.
Mechanistic Causality:
-
Chlorosulfonic acid (
) acts as both the solvent and the electrophile. The reaction is kinetically controlled; the C3 position of the thiophene ring is favored because the resulting Wheland intermediate is stabilized by the adjacent sulfur atom's lone pairs, preserving the aromaticity of the fused benzene ring.
Step-by-Step Methodology:
-
Cooling: Charge a round-bottom flask with 5-bromobenzothiophene (1.0 equiv) and cool to 0°C using an ice-water bath.
-
Addition (Validation Step 1): Add
(5.0 equiv) dropwise over 30 minutes. Observation: Vigorous evolution of HCl gas will occur. The cessation of rapid gas evolution indicates the completion of the initial sulfonation step. -
Heating: Gradually warm the mixture to 50°C and stir for 4–6 hours to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.
-
Quenching (Validation Step 2): Carefully pour the mixture over crushed ice. Observation: A white to pale-yellow precipitate will immediately form. This is the crude, water-insoluble sulfonyl chloride.
-
Isolation: Extract with ethyl acetate, wash with cold brine (to prevent hydrolysis of the sulfonyl chloride), dry, and concentrate in vacuo. Store under inert atmosphere at -20°C due to moisture sensitivity.
Conclusion
The 5-bromobenzothiophene scaffold represents a masterclass in rational drug design. By combining the favorable pharmacokinetic properties of the benzothiophene core with the synthetic versatility of the C5-bromine atom, medicinal chemists can rapidly access vast chemical spaces. Whether targeting human kinases in oncology or parasite-specific bromodomains in neglected tropical diseases, the self-validating synthetic workflows outlined in this guide provide a robust foundation for translating raw chemical matter into viable therapeutic candidates.
References
- Benchchem.5-Bromo-1-benzothiophene-3-sulfonyl chloride.
- Organic & Biomolecular Chemistry (RSC Publishing).Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.
- Journal of Medicinal Chemistry (ACS Publications).Small Molecule Ligands of the BET-like Bromodomain, SmBRD3, Affect Schistosoma mansoni Survival, Oviposition, and Development.
- Molecules (MDPI).Pd-Catalyzed Direct Diarylation of Sodium Hypophosphite Enables the Synthesis of Diarylphosphonates.
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Bromo-1-benzothiophene-3-sulfonyl chloride | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
Literature review on benzo[b]thiophene-3-carboxylate synthesis pathways
The following technical guide details the synthesis of benzo[b]thiophene-3-carboxylates, focusing on high-fidelity pathways that ensure regiochemical integrity and scalability.
Technical Whitepaper | Version 2.0
Executive Summary
Benzo[b]thiophene-3-carboxylates are critical pharmacophores in medicinal chemistry, serving as core scaffolds for Selective Estrogen Receptor Modulators (SERMs) like raloxifene and various anti-inflammatory agents. Synthesizing the 3-carboxylate isomer presents a specific regiochemical challenge, as the natural reactivity of the benzo[b]thiophene ring often favors electrophilic substitution at C3, while lithiation strategies can favor C2 without specific blocking groups.
This guide delineates three distinct, high-integrity pathways:
-
The Classical Stepwise Route: Halogen-metal exchange ensuring 100% C3 regioselectivity.
-
The Modern Catalytic Route: Palladium-catalyzed oxidative carbonylation for atom economy.
-
The Direct Functionalization Route: Friedel-Crafts acylation strategies.
Strategic Analysis of Synthesis Pathways
The Regioselectivity Challenge
The benzo[b]thiophene nucleus exhibits a distinct reactivity profile. Electrophilic aromatic substitution (EAS) occurs preferentially at the C3 position due to the stability of the intermediate sigma complex (which preserves the benzene ring's aromaticity). However, direct lithiation (deprotonation) typically occurs at the C2 position due to the inductive effect of the sulfur atom.
Therefore, synthesizing the 3-carboxylate requires either:
-
Exploiting the EAS preference (Pathway 3).
-
Using a bromine "anchor" at C3 to direct lithiation (Pathway 1).
-
Constructing the ring around the carboxylate functionality (Pathway 2).
Pathway Comparison Matrix
| Feature | Pathway 1: Halogen-Metal Exchange | Pathway 2: Pd-Catalyzed Carbonylation | Pathway 3: Friedel-Crafts Acylation |
| Primary Mechanism | Lithiation of 3-bromo intermediate | Oxidative Cyclocarbonylation | Electrophilic Aromatic Substitution |
| Regiocontrol | Absolute (C3) | High (Dictated by precursor) | High (C3 > C2) |
| Reagents | |||
| Scalability | Moderate (Cryogenic conditions) | High (Batch or Flow) | High (Industrial standard) |
| Atom Economy | Low (Stoichiometric waste) | Excellent | Moderate |
Detailed Experimental Protocols
Pathway 1: The Classical Stepwise Route (Bromine-Guided)
Rationale: This method is the "Gold Standard" for laboratory-scale synthesis because it guarantees the position of the carboxylate. By first installing a bromine atom at C3 (via EAS), we create a handle for lithium-halogen exchange, which overrides the natural tendency of
Step 1: Synthesis of 3-Bromobenzo[b]thiophene
Reaction:
Protocol:
-
Dissolve benzo[b]thiophene (10.0 g, 74.5 mmol) in a 1:1 mixture of chloroform (
) and glacial acetic acid ( ) (150 mL total). -
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.25 equiv) or elemental bromine (
) dropwise over 30 minutes. Note: NBS is preferred for milder handling. -
Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane eluent).[1][2]
-
Workup: Dilute with
, wash with sat. (to quench ), sat. , and brine.[1] Dry over and concentrate. -
Purification: Vacuum distillation or silica plug (Hexane). Yield: ~95% (Yellow oil).[1]
Step 2: Lithiation and Carboxylation
Reaction:
Protocol:
-
Dissolve 3-bromobenzo[b]thiophene (1.0 equiv) in anhydrous THF under Argon atmosphere.
-
Cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents scrambling of the lithium to the C2 position.
-
Add
-Butyllithium (1.1 equiv, 1.6M in hexanes) dropwise. Stir for 1 hour at -78°C. -
Trapping: Add ethyl chloroformate (
) (1.5 equiv) dropwise. -
Allow the mixture to warm to room temperature overnight.
-
Workup: Quench with sat.
, extract with Ethyl Acetate.[3] -
Yield: 80–90%.
Pathway 2: The Modern Catalytic Route (Pd-Carbonylation)
Rationale: This pathway constructs the ester directly from acyclic precursors using Carbon Monoxide (CO). It utilizes an "oxidative cyclization-carbonylation" sequence. The use of
Precursor: 2-(Methylthio)phenylacetylene derivatives.[2][4][5]
Protocol:
-
Charge: In a stainless-steel autoclave, combine:
-
Substrate: 2-(Methylthio)phenylacetylene (0.3 mmol).
-
Catalyst:
(5 mol%).[1] -
Additive:
(2.5 equiv). -
Solvent: Methanol (
) (15 mL).
-
-
Pressurize: Seal the autoclave. Pressurize with CO (32 atm) and Air (up to 40 atm) .
-
Safety Note: High-pressure CO is toxic. Use a dedicated high-pressure bay with CO sensors.
-
-
Reaction: Heat to 80°C with stirring for 24 hours.
-
Mechanism: The
activates the alkyne for nucleophilic attack by the sulfur (5-endo-dig cyclization), followed by CO insertion and alcoholysis.[4] -
Workup: Cool, depressurize carefully. Concentrate solvent and purify via silica gel chromatography (Hexane/EtOAc).[2][4]
-
Yield: 60–80%.
Mechanistic Visualization
The following diagrams illustrate the divergent logic of the two primary pathways.
Diagram 1: Classical Lithiation-Carboxylation Logic
This workflow relies on the "Bromine Anchor" to force C3 selectivity.
Caption: The bromine atom acts as a regiochemical anchor, ensuring the lithium species forms exclusively at C3.
Diagram 2: Palladium-Catalyzed Oxidative Carbonylation
This workflow builds the ring and ester simultaneously, utilizing the "ionic" nature of the Pd-cycle.
Caption: The Pd-cycle enables simultaneous ring closure and carbonylation, avoiding cryogenic steps.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| C2-Carboxylate Impurity (Pathway 1) | Temperature too high during lithiation. | Ensure reaction is kept strictly at -78°C. If temp rises, Li migrates to the thermodynamically stable C2 position. |
| Low Yield (Pathway 2) | Inefficient CO mass transfer. | Increase stirring rate (rpm) significantly. Ensure autoclave is not overfilled (leave headspace for gas). |
| Poly-bromination (Pathway 1) | Excess Bromine/NBS. | Use exactly 1.05-1.1 equivalents. Monitor reaction strictly by GC-MS or TLC. |
| Incomplete Cyclization (Pathway 2) | Catalyst poisoning. | Ensure reagents (especially the alkyne) are free of terminal proton impurities or heavy metal contaminants. |
References
-
Palladium-Catalyzed Carbonylation: Gabriele, B., et al. (2022).[2] "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions." The Journal of Organic Chemistry.
-
3-Bromo Intermediate Synthesis: ChemicalBook. (2014).
-
Friedel-Crafts Approaches: Mukhtar, A., et al. (2024). "Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry." RSC Advances.
-
General Benzo[b]thiophene Chemistry: BenchChem. (2025).[6] "A Technical Guide to the Synthesis of Substituted Benzo[b]thiophene Derivatives."
Sources
- 1. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate: A Core Scaffold in Heterocyclic Chemistry and Targeted Drug Discovery
Introduction & Structural Rationale
In modern heterocyclic chemistry and rational drug design, ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824075-12-8) serves as a highly versatile, orthogonally reactive building block. The benzo[b]thiophene core provides a rigid, lipophilic scaffold that frequently acts as a bioisostere for indole or naphthalene, offering superior metabolic stability due to the sulfur heteroatom's resistance to oxidative degradation.
The strategic value of this specific intermediate lies in its dual functional handles:
-
C5-Bromine: An electronically activated site primed for palladium-catalyzed oxidative addition, allowing for rapid diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Ethyl Carboxylate: A stable ester protecting group that prevents unwanted side reactions during C5 functionalization, which can later be selectively saponified to a carboxylic acid for amidation or reduced to an alcohol.
Recent breakthroughs have utilized this exact scaffold to synthesize potent 1,1-dioxide derivatives that act as anticancer agents targeting the RhoA/ROCK signaling pathway .
Core Synthetic Workflows (Self-Validating Protocols)
As an Application Scientist, it is critical to understand not just the steps of a synthesis, but the causality behind the reagent selection. The following protocols detail the transformation of the base acid into a highly functionalized pharmaceutical intermediate .
Protocol 1: Mild Esterification (Synthesis of Pre-1)
Objective: Convert 5-bromobenzo[b]thiophene-3-carboxylic acid to ethyl 5-bromobenzo[b]thiophene-3-carboxylate (Pre-1).
-
Reagents: EDCI (2.0 equiv.), DMAP (4.0 equiv.), Anhydrous Ethanol, DCM.
-
Causality: Traditional Fischer esterification requires harsh acidic reflux, which can degrade sensitive substrates. Thionyl chloride (SOCl
) generates toxic HCl gas. Instead, EDCI is utilized as a mild, room-temperature coupling agent. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly traps ethanol. This ensures complete conversion without thermal degradation. -
Self-Validation & Workup: The reaction is stirred at room temperature for ~7.75 h and monitored via TLC-MS. Upon completion, the DCM is evaporated. The critical self-validating step is the addition of dilute hydrochloric acid (50 mL) prior to EtOAc extraction; this selectively protonates and removes the water-soluble DMAP and EDCI-urea byproducts into the aqueous layer, leaving high-purity Pre-1 in the organic phase.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Synthesis of Pre-2)
Objective: Couple Pre-1 with 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to yield ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate (Pre-2).
-
Reagents: Pd(dppf)Cl
(0.1 equiv.), Na CO (3.0 equiv.), DMF/H O, 90 °C, N atmosphere. -
Causality: The C5-bromine requires a robust palladium catalyst. Pd(dppf)Cl
is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the crucial reductive elimination step and preventing catalyst deactivation (palladium black formation). A biphasic solvent system (DMF/H O) is mandatory: DMF solubilizes the highly lipophilic benzo[b]thiophene core, while water dissolves the inorganic Na CO . The base is required to form the reactive boronate complex, facilitating transmetalation. -
Self-Validation & Workup: The mixture is heated at 90 °C for ~3.3 h. The reaction's success is validated by TLC-MS showing the disappearance of the Pre-1 bromine isotope pattern. Cooling to room temperature and subsequent aqueous extraction isolates the coupled product.
Protocol 3: Saponification (Synthesis of Pre-3)
Objective: Hydrolyze Pre-2 to 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylic acid (Pre-3).
-
Reagents: NaOH (2.5 equiv.), EtOH/H
O, 50 °C. -
Causality: To prepare the C3 position for final amidation, the ethyl ester must be cleaved. Because Pre-2 is highly lipophilic and insoluble in pure water, ethanol is employed as a co-solvent to homogenize the mixture, allowing the aqueous hydroxide ions to attack the ester carbonyl. Mild heating (50 °C) provides activation energy without risking decarboxylation of the resulting acid.
-
Self-Validation & Workup: After 40 minutes, TLC-MS confirms ester cleavage. The mixture is cooled, and dilute HCl is added to precisely protonate the carboxylate salt. The precipitation or extraction (via EtOAc) of the free carboxylic acid serves as a physical validation of successful saponification.
Visualizing the Synthetic Workflow
Synthetic workflow for ethyl 5-bromobenzo[b]thiophene-3-carboxylate derivatives.
Pharmacological Application: RhoA/ROCK Inhibition
Derivatives synthesized from the ethyl 5-bromobenzo[b]thiophene-3-carboxylate scaffold have shown profound efficacy in oncology, specifically as inhibitors of the RhoA/ROCK pathway .
Rho family GTPases regulate actin cytoskeleton dynamics, promoting tumor metastasis and invasion. By oxidizing the benzo[b]thiophene core to a 1,1-dioxide and functionalizing the C3 position with specific amides (e.g., compound b19 ), researchers have developed molecules that bind to RhoA. This interaction prevents the downstream allosteric activation of ROCK1 and ROCK2 kinases. Consequently, the phosphorylation of myosin light chain (MLC) is suppressed, leading to the dismantling of actin stress fibers and the halting of cancer cell migration (demonstrated in MDA-MB-231 breast cancer cell lines) .
Mechanism of action: Benzo[b]thiophene derivatives inhibiting the RhoA/ROCK pathway.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and typical analytical outcomes for the core synthetic workflow derived from the primary literature .
| Step | Intermediate | Reaction Type | Primary Reagents & Catalyst | Temp (°C) | Time (h) | Validation Output |
| 1 | Pre-1 | Mild Esterification | EDCI, DMAP, EtOH, DCM | 25 | 7.75 | ESI-HRMS: [M+H]+ confirmed; High purity post-acid wash |
| 2 | Pre-2 | Suzuki-Miyaura Coupling | Pyrazole-Boronate, Pd(dppf)Cl | 90 | 3.30 | Disappearance of C5-Br isotope pattern on MS |
| 3 | Pre-3 | Saponification | NaOH, EtOH, H | 50 | 0.67 | Acidification yields precipitate; Ester peak absent on NMR |
References
-
Title: Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / NIH) URL: [Link]
The Reactivity Profile of Bromine at Position 5 in Benzothiophenes: A Technical Guide for Synthetic Strategy
Introduction: The Benzothiophene Core and the Strategic Importance of the C5-Position
Benzothiophene, a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, including kinase inhibitors, antimalarials, and selective adrenergic receptor ligands.[2] The synthetic utility of the benzothiophene core is greatly expanded by the ability to introduce functional diversity at various positions. Among these, the C5-position on the benzene ring serves as a particularly strategic attachment point.
5-Bromobenzothiophene has emerged as a cornerstone building block for synthetic chemists.[3] The bromine atom at this position is not merely a substituent but a versatile "synthetic handle." Its electronic properties and bond characteristics make it an ideal substrate for a host of powerful transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. This allows for the late-stage introduction of complex molecular fragments, a crucial strategy in the construction of chemical libraries for drug discovery.
This guide provides an in-depth exploration of the reactivity profile of 5-bromobenzothiophene. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations necessary to harness the full synthetic potential of this key intermediate.
Foundational Principles: Electronic Structure and C-Br Bond Reactivity
The reactivity of the bromine atom at the C5-position is fundamentally governed by the electronic nature of the benzothiophene ring system and the inherent properties of the carbon-bromine bond.
1.1. Electronic Landscape of Benzothiophene
The benzothiophene molecule is a 10π-electron aromatic system, conferring significant stability.[1] However, the electron distribution is not uniform. The thiophene ring is electron-rich and more susceptible to electrophilic aromatic substitution, with positions C2 and C3 being the most reactive.[1] Conversely, the benzene portion of the scaffold behaves more like a typical aryl ring, making the C5-bromo substituent analogous to a standard aryl bromide. This distinction is critical: while direct substitution on the thiophene ring is facile, the C5-position is primed for reactivity pathways that proceed via a metal-catalyzed cycle or halogen-metal exchange.
1.2. The Carbon-Bromine Bond: The Key to Versatility
In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The strength of this bond is therefore the primary determinant of reactivity. The general order of reactivity for aryl halides is:
C-I > C-OTf > C-Br >> C-Cl [4]
The carbon-bromine bond in 5-bromobenzothiophene possesses an intermediate bond dissociation energy. This provides a perfect balance of stability and reactivity. It is stable enough to be carried through multiple synthetic steps but sufficiently reactive to undergo oxidative addition under reasonably mild conditions, often with a wide range of palladium catalysts and ligands.[5] This "tunable" reactivity makes it more versatile than the highly reactive but less stable aryl iodides and the often-unreactive aryl chlorides, which may require specialized, highly active catalyst systems.[5]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The C5-bromo group is an excellent electrophilic partner in a multitude of palladium-catalyzed reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used C-C bond-forming reaction in modern synthesis.[6] It is extensively employed to create biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[7]
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of base is crucial; it activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step where the organic moiety is transferred from boron to palladium. The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.
Sources
- 1. webqc.org [webqc.org]
- 2. 5-BROMOBENZO[B]THIOPHENE | 4923-87-9 [chemicalbook.com]
- 3. CAS 4923-87-9: 5-Bromobenzo[b]thiophene | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity and Therapeutic Potential of Benzothiophene-3-Carboxylic Acid Ester Derivatives: A Mechanistic and Methodological Guide
Executive Summary
In medicinal chemistry, the benzothiophene scaffold is widely recognized as a "privileged structure." Specifically, benzothiophene-3-carboxylic acid ester derivatives offer a highly tunable pharmacophore. The unique electronic distribution of the sulfur-containing heteroaromatic ring, combined with the hydrogen-bonding capacity and steric flexibility of the 3-carboxylate group, allows these molecules to interact with a diverse array of biological targets.
As application scientists, our goal is not merely to synthesize these compounds, but to rigorously validate their biological mechanisms. This whitepaper dissects the core bioactivities of these derivatives—spanning oncology, immunology, and infectious diseases—and provides field-proven, self-validating experimental protocols to quantify their efficacy.
Mechanistic Paradigms of Bioactivity
To effectively develop drugs based on the benzothiophene-3-carboxylate scaffold, we must understand the causality behind their target interactions.
Oncology: Covalent Inhibition of the RhoA/ROCK Pathway
Metastasis remains the primary cause of cancer mortality. The Rho family of GTPases, particularly RhoA, acts as a molecular switch regulating actin-myosin contractility and cellular motility. Recent advancements have demonstrated that benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives (such as compound b19) act as covalent inhibitors of RhoA .
By locking RhoA in an inactive state, these derivatives prevent the downstream activation of ROCK (Rho-associated protein kinase). Consequently, myosin light chain (MLC) phosphorylation is suppressed, halting the formation of actin stress fibers. This mechanism effectively paralyzes highly invasive tumor cells, such as the MDA-MB-231 breast cancer line.
Immunology: RORγt Antagonism and TH17 Suppression
Autoimmune diseases are frequently driven by the overactivation of TH17 cells. The differentiation of these cells is controlled by the master transcription factor Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene have emerged as potent, selective modulators of RORγt .
Through specific amide formations at the C-2 and C-3 positions, these derivatives antagonize RORγt without broadly suppressing the immune system (they do not affect IFNγ+ or IL22+ T cells). This targeted antagonism prevents the transcription of IL-17A, directly suppressing TH17 differentiation.
Antimicrobial and Anti-inflammatory Applications
Beyond targeted receptor modulation, structural modifications to the benzothiophene core yield broad-spectrum bioactivity:
-
Anti-inflammatory: Chloroacetylation of 2-amino-5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid esters yields compounds with potent anti-inflammatory properties, providing a scaffold for novel NSAID alternatives .
-
Antioxidant & Antibacterial: Ethynyl-substituted derivatives, such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene, exhibit high antibacterial activity against S. aureus and possess Trolox Equivalent Antioxidant Capacity (TEAC) values that surpass universally accepted standards .
Quantitative Bioactivity Profiles
The following table synthesizes the functional efficacy and structural relationships of key benzothiophene-3-carboxylic acid derivatives discussed in recent literature.
| Compound Class | Target / Pathway | Primary Bioactivity | Key Example | Efficacy Metric / Data |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | RhoA/ROCK | Anticancer (Anti-metastatic) | Compound b19 | Significant reduction in MDA-MB-231 migration and invasion; induces apoptosis. |
| 4,5,6,7-Tetrahydro-benzothiophene-3-carboxamide | RORγt | Immunomodulatory (TH17 suppression) | Compound 3 | Decreased IL-17A+ T cells; Max solubility: 40 μM at physiological pH (7.4). |
| 2-Amino-5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Inflammatory mediators | Anti-inflammatory | Compound 4 | High anti-inflammatory index; Synthetic yield: 84%. |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Microbial membranes / ROS | Antibacterial & Antioxidant | Compound 12E | High anti-S. aureus activity; TEAC = 1.1 (Surpasses Trolox reference). |
Systems & Pathway Visualizations
Understanding the hierarchical logic of these pathways is critical for assay design. The diagrams below map the signaling cascades and experimental workflows associated with these derivatives.
Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.
Experimental workflow for evaluating RORγt antagonism and TH17 suppression.
Self-Validating Experimental Protocols
A compound's reported bioactivity is only as reliable as the assay used to measure it. The following protocols are designed with built-in causality checks to ensure that the observed phenotypic changes are directly linked to the proposed mechanism of action.
Protocol A: Transwell Invasion Assay for RhoA/ROCK Inhibitors
Purpose: To functionally validate the inhibition of actin-driven cell motility by benzothiophene 1,1-dioxide derivatives. Causality Focus: We utilize Matrigel-coated transwells rather than simple 2D scratch assays. Matrigel mimics the extracellular matrix (ECM); crossing it requires the cell to actively secrete proteases and utilize RhoA-dependent cytoskeletal contractility. If a compound merely reduces viability, it will fail a standard cytotoxicity counter-screen. If it specifically inhibits invasion without causing immediate cell death, RhoA/ROCK pathway inhibition is functionally validated.
Step-by-Step Methodology:
-
Matrix Preparation: Coat the upper chambers of 8-μm pore transwell inserts with 50 μL of diluted Matrigel (1 mg/mL). Incubate at 37°C for 2 hours to allow gelling.
-
Cell Starvation: Starve MDA-MB-231 cells in serum-free DMEM for 12 hours prior to the assay. Rationale: This reduces basal kinase activity, ensuring that subsequent migration is specifically driven by the chemoattractant gradient.
-
Compound Dosing: Harvest cells and resuspend in serum-free media containing the benzothiophene derivative (e.g., 10 μM) or a DMSO vehicle control. Pre-incubate for 30 minutes.
-
Seeding: Seed
treated cells into the upper chamber. -
Chemoattractant Addition: Add 600 μL of DMEM containing 10% FBS to the lower chamber to create a chemotactic gradient.
-
Incubation & Fixation: Incubate for 24 hours at 37°C. Remove non-invading cells from the upper surface using a cotton swab. Fix the invaded cells on the lower surface with 4% paraformaldehyde for 15 minutes.
-
Quantification: Stain with 0.1% crystal violet. Image under a brightfield microscope and count invaded cells across five random fields per well.
Protocol B: Flow Cytometric Validation of RORγt Antagonism
Purpose: To quantify the suppression of TH17 cell differentiation by tetrahydro-benzothiophene derivatives. Causality Focus: RORγt is a transcription factor. Directly measuring its protein levels via Western blot does not confirm functional antagonism (the protein may be present but inactive). Therefore, we measure the intracellular accumulation of its primary downstream effector, IL-17A. A reduction in IL-17A+ cells directly validates transcriptional antagonism.
Step-by-Step Methodology:
-
Cell Isolation: Isolate naive CD4+ T cells from murine spleens using magnetic bead negative selection (>95% purity required).
-
Activation: Plate cells in 96-well plates pre-coated with anti-CD3 (5 μg/mL) and anti-CD28 (2 μg/mL) antibodies to simulate T-cell receptor engagement.
-
TH17 Polarization: Add a cytokine cocktail consisting of TGF-β (2 ng/mL) and IL-6 (20 ng/mL). Rationale: These specific cytokines trigger the STAT3 pathway, which upregulates RORγt expression.
-
Compound Dosing: Immediately introduce the tetrahydro-benzothiophene derivative across a dose-response gradient (e.g., 0.1 μM to 50 μM). Incubate for 72 hours.
-
Protein Transport Inhibition: 4 hours prior to harvest, add Brefeldin A (5 μg/mL) to trap synthesized cytokines within the endoplasmic reticulum.
-
Staining & Flow Cytometry: Harvest cells, stain for surface CD4, fix, and permeabilize. Perform intracellular staining using a fluorophore-conjugated anti-IL-17A antibody. Analyze via flow cytometry to determine the percentage of CD4+/IL-17A+ cells relative to the vehicle control.
References
-
Title: Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]
-
Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]
-
Title: Synthesis and biological evaluation of novel benzothiophene derivatives. Source: International Nuclear Information System (INIS-IAEA) URL: [Link]
An In-depth Technical Guide to the Safe Handling of Brominated Benzothiophenes for Research and Development
Introduction: The Dual Nature of Brominated Benzothiophenes
Benzothiophene, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are integral to the structure of numerous pharmaceutical drugs, including the selective estrogen receptor modulator Raloxifene, the anti-inflammatory Zileuton, and the antifungal Sertaconazole.[1][2][3][4][5] The introduction of bromine atoms onto this scaffold—a process known as bromination—is a powerful synthetic strategy used to create key intermediates and modulate the biological activity of these molecules.[3]
These brominated benzothiophenes are invaluable tools for researchers and drug development professionals. They are frequently employed in transition metal-catalyzed reactions and other synthetic transformations to build more complex molecular architectures.[4][6] However, their utility is matched by inherent chemical hazards. The presence of bromine and the aromatic system necessitates a comprehensive understanding of their reactivity, toxicity, and handling requirements. This guide provides an in-depth analysis of the safety data associated with brominated benzothiophenes and outlines field-proven protocols to ensure their safe handling in a laboratory setting, empowering scientists to mitigate risks while advancing their research.
Deconstructing the Safety Data Sheet (SDS): A Core Analysis
The Safety Data Sheet is the most critical document for understanding the hazards of a chemical. It is not merely a formality but a detailed guide to safe use. Below is a synthesized analysis of the key sections of an SDS for a typical brominated benzothiophene, based on publicly available data for compounds like 3-bromo- and 5-bromobenzothiophene.
Section 2: Hazard Identification
This section provides a rapid overview of the potential dangers. Brominated benzothiophenes are often classified under the Globally Harmonized System (GHS) with the following hazards.
Table 1: Representative GHS Hazard Classification | Hazard Class | Category | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |
ngcontent-ng-c1131663873="" class="ng-star-inserted">| | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9][10] | | | Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[8][9][10] | | | Specific target organ toxicity — single exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation[9][10] | | | Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411: Toxic to aquatic life with long lasting effects | |
Causality: The irritant properties stem from the reactivity of the halogenated aromatic system with biological macromolecules in the skin, eyes, and mucous membranes. The aquatic toxicity is a common feature of persistent halogenated organic compounds.
Section 4: First-Aid Measures
Immediate and correct first aid is crucial. The primary directive is to remove the individual from the source of exposure and decontaminate them.
-
Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][9]
-
Skin Contact: Flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[8] Seek medical aid if irritation develops or persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Get immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention or contact a Poison Control Center.[7][8]
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[7][8]
-
Specific Hazards: Combustion of these compounds is hazardous. Thermal decomposition can lead to the release of highly irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen bromide (HBr).[11]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[8][11]
Section 6: Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear the appropriate Personal Protective Equipment (PPE) as detailed in Section 8. Ensure adequate ventilation and remove all sources of ignition.[7]
-
Containment & Cleanup: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled hazardous waste container.[8] For small liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and collect for disposal.[12] Do not allow the chemical to enter drains or waterways.[7][12]
Section 7: Handling and Storage
This section dictates the daily practices for laboratory safety.
-
Safe Handling: All work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[7][13] Avoid all contact with skin, eyes, and clothing by wearing appropriate PPE.[8] Do not breathe dust or vapors.[8]
-
Safe Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat or ignition.[8][13] Keep containers tightly closed when not in use.[8][13] A critical aspect of safe storage is segregating these compounds from incompatible materials such as strong oxidizing agents, acids, and bases.[13][14]
Section 8: Exposure Controls / Personal Protection
Engineering controls are the first line of defense, followed by PPE.
-
Engineering Controls: A properly functioning chemical fume hood is mandatory for any manipulation of these compounds.[13] Emergency eyewash stations and safety showers must be located in the immediate work area.[8][9]
-
Personal Protective Equipment (PPE): The selection of PPE is a non-negotiable aspect of the risk assessment.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Minimum Requirement | Rationale |
|---|---|---|
| Eye/Face | ANSI-approved safety goggles with side-shields.[7][13] | Protects against splashes and airborne particles. A face shield over goggles is recommended for high-risk operations.[13][15] |
| Hand | Chemical-resistant, powder-free gloves (e.g., Nitrile).[15] | Provides a barrier against skin contact. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[7] Double-gloving is best practice.[13] |
| Body | Laboratory coat, long pants, and fully enclosed, closed-toe shoes.[13][15] | Protects skin from accidental spills and splashes. |
| Respiratory | Not typically required when using a fume hood. | If work generates significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or a full-face respirator with appropriate cartridges) is necessary.[7][15] |
Section 11: Toxicological Information
While data for every specific derivative is often unavailable, the toxicological profile can be inferred from the parent compounds and related structures.
-
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[8]
-
Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system.[8][9] Ingestion can be harmful.[7]
-
Chronic Effects: Long-term exposure data is limited. However, studies on the parent benzothiophene have shown liver and kidney effects in rats after subchronic dietary exposure.[16] Furthermore, some brominated benzenes are known hepatotoxins, and chronic exposure to brominated aromatic compounds, in general, has been linked to conditions such as porphyria.[17][18]
Section 13: Disposal Considerations
Proper disposal is essential to protect the environment and comply with regulations.
-
Waste Classification: Brominated benzothiophenes and any materials contaminated with them must be treated as hazardous waste.[11][13]
-
Disposal Method: Collect waste in a dedicated, clearly labeled container for "Halogenated Organic Waste."[13][14] Never dispose of this waste down the drain or mix it with non-halogenated waste.[13][14] Disposal must be carried out by a licensed hazardous waste disposal facility, typically via high-temperature incineration with appropriate emission controls.[19]
Field-Proven Insights: Synthesis and Handling Protocols
Theoretical knowledge from the SDS must be translated into practical, safe laboratory procedures. This involves a proactive risk assessment and adherence to validated protocols.
Risk Assessment Workflow
Before any experiment, a thorough risk assessment must be performed. This is not a paperwork exercise but a critical thinking process to ensure all hazards are controlled.
Caption: Risk Assessment Workflow for Handling Brominated Benzothiophenes.
Experimental Protocol: A Representative Synthesis & Purification
The following protocol illustrates how safety principles are integrated into a common synthetic procedure, such as a Sonogashira cross-coupling reaction involving a brominated benzothiophene.[20]
Caption: Experimental Workflow for Synthesis and Purification.
Step-by-Step Methodology with Integrated Safety:
-
Preparation (In Fume Hood): All glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[20] This is done to exclude moisture, which can quench catalysts and reagents. All solid reagents are weighed out in the fume hood.
-
Reagent Charging: The bromobenzothiophene, palladium catalyst, copper (I) iodide co-catalyst, base (e.g., triethylamine), and solvent (e.g., DMF or THF) are charged to the reaction flask under a positive pressure of inert gas.[20] The rationale is to prevent exposure to potentially dusty and hazardous solids.
-
Substrate Addition: The coupling partner (e.g., a terminal alkyne) is added slowly, often via syringe, to control the reaction rate and any potential exotherm.
-
Reaction & Monitoring: The reaction is stirred at the appropriate temperature. Progress is monitored by withdrawing small aliquots for analysis (e.g., TLC), minimizing the opening of the system.
-
Quenching and Workup: Upon completion, the reaction is cooled and quenched by adding water or a saturated ammonium chloride solution. The mixture is transferred to a separatory funnel for extraction with an appropriate organic solvent.
-
Self-Validating System: The organic and aqueous layers are separated. The aqueous layer is collected in a container labeled "Aqueous Hazardous Waste." The organic layer, containing the product and halogenated solvent, is washed, dried, and filtered. All organic solutions from this point are designated as "Halogenated Organic Waste."[13] This strict segregation is crucial for proper disposal.
-
-
Purification and Isolation: The solvent is removed under reduced pressure (rotary evaporation). The crude product is then purified, typically by flash column chromatography on silica gel.
-
Safety Causality: Handling dry silica gel poses an inhalation hazard; it should be handled in the fume hood. The solvent fractions collected from the column are all considered halogenated waste and must be disposed of accordingly.
-
Emergency Protocol: Spill Response
-
Minor Spill (<100 mL, inside a fume hood):
-
Alert personnel in the immediate area.
-
If flammable, ensure all ignition sources are off.
-
Use a chemical spill kit to absorb the material with an inert absorbent like vermiculite or sand.[14]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate the area with a suitable solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Major Spill or Any Spill Outside a Fume Hood:
-
EVACUATE the immediate area.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.[14]
-
Secure the area to prevent re-entry.
-
If there is a fire risk or medical attention is needed, call 911.[14]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Conclusion
Brominated benzothiophenes are powerful synthetic building blocks that are essential for innovation in drug discovery and materials science. Their utility, however, is intrinsically linked to chemical hazards that demand respect, understanding, and meticulous control. By embracing a safety-first mindset grounded in a thorough analysis of the Safety Data Sheet, performing diligent risk assessments for every procedure, and consistently applying robust engineering controls and personal protective equipment, researchers can confidently and safely harness the synthetic potential of these valuable compounds. A proactive safety culture is not a barrier to scientific progress; it is the foundation upon which sustainable and successful research is built.
References
- Washington State University. (n.d.). Halogenated Solvents.
- Thermo Fisher Scientific. (2024). Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet.
- Echemi. (n.d.). Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets.
- Cole-Parmer. (2006). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%.
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2025). 3-Bromobenzo[b]thiophene - SAFETY DATA SHEET.
- BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
-
Liger, F., et al. (2018). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. ResearchGate. Retrieved from [Link]
- Ossila. (2023). 2-Bromodibenzothiophene - Safety Data Sheet.
-
TCI Chemicals. (2025). 2-Bromo[14]benzothieno[3,2-b][14]benzothiophene - SAFETY DATA SHEET. Retrieved from
-
The Good Scents Company. (n.d.). benzothiophene, 95-15-8. Retrieved from [Link]
- Wiśniewska-Knypl, J. M., et al. (1998). Toxicology of selected brominated aromatic compounds. Medycyna Pracy.
-
Yusuf, M., & Khan, I. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Retrieved from [Link]
-
Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
- Roy, S. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds: A Comprehensive Overview.
-
Poon, R., et al. (1998). Subchronic toxicity of benzothiophene on rats following dietary exposure. Journal of Toxicology and Environmental Health, Part A. Retrieved from [Link]
-
Starek, A., & Podolak, M. (2001). Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice. Journal of Applied Toxicology. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). 5-Bromo-1-benzothiophene - SAFETY DATA SHEET.
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. Subchronic toxicity of benzothiophene on rats following dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicology of selected brominated aromatic compounds [roczniki.pzh.gov.pl]
- 18. Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 20. ias.ac.in [ias.ac.in]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
Introduction and Mechanistic Rationale
The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, selective estrogen receptor modulators (SERMs), and anticancer agents targeting the RhoA/ROCK pathway . Functionalizing this core via transition-metal catalysis enables rapid library generation for structure-activity relationship (SAR) studies.
In this application note, we detail a highly efficient and chemoselective protocol for the Suzuki-Miyaura cross-coupling of ethyl 5-bromobenzo[b]thiophene-3-carboxylate with aryl or heteroaryl boronic esters. This specific substrate presents a unique synthetic challenge: achieving full conversion at the sterically accessible 5-bromo position while completely suppressing the saponification (hydrolysis) of the ethyl ester at the 3-position.
Causality Behind Experimental Choices (E-E-A-T):
-
Catalyst Selection (Pd(dppf)Cl₂): The selection of Pd(dppf)Cl₂ is deliberate. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle (~99°), which facilitates the sterically demanding reductive elimination step, particularly when coupling bulky or electron-rich heteroaryl partners. Furthermore, the bidentate nature of dppf prevents catalyst poisoning by the sulfur atom inherent to the benzothiophene core.
-
Base and Solvent System (Na₂CO₃ in DMF/H₂O): A critical balance must be struck between activating the boronic species and preserving the ethyl ester. Sodium carbonate (Na₂CO₃) serves as an optimal, moderate base. Stronger bases (e.g., NaOH, KOH) would inevitably trigger saponification of the ester at elevated temperatures. The solvent system—a ~7:1 (v/v) mixture of N,N-dimethylformamide (DMF) and water—ensures complete dissolution of both the lipophilic organic substrate and the inorganic base. The presence of water is non-negotiable; it is required to generate the reactive hydroxyboronate intermediate necessary for transmetalation .
Catalytic Cycle and Pathway
Catalytic cycle of the Suzuki-Miyaura cross-coupling for benzo[b]thiophene derivatives.
Experimental Design and Quantitative Data
The following table summarizes the optimized reagent quantities for a standard 1.0 mmol scale reaction, utilizing 1-methyl-4-pyrazole boronic acid pinacol ester as a representative coupling partner.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Ethyl 5-bromobenzo[b]thiophene-3-carboxylate | 285.16 | 1.0 | 285.2 mg | Electrophile |
| Heteroaryl Boronic Pinacol Ester | Varies | 1.2 | ~250.0 mg | Nucleophile |
| Pd(dppf)Cl₂ | 731.70 | 0.1 | 73.2 mg | Catalyst |
| Na₂CO₃ | 105.99 | 3.0 | 318.0 mg | Base |
| DMF (Anhydrous, Degassed) | 73.09 | - | 3.0 mL | Primary Solvent |
| H₂O (Deionized, Degassed) | 18.02 | - | 0.45 mL | Co-solvent |
Experimental Workflow
Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system; adherence to the degassing and temperature parameters ensures high yields (>85%) while preventing ester degradation.
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add ethyl 5-bromobenzo[b]thiophene-3-carboxylate (285.2 mg, 1.0 mmol), the selected boronic acid/ester (1.2 mmol), and Na₂CO₃ (318.0 mg, 3.0 mmol).
-
Atmosphere Exchange: Seal the reaction vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with dry nitrogen or argon. Repeat this purge cycle three times to establish a strictly inert atmosphere.
-
Solvent Addition: Via a syringe, introduce degassed DMF (3.0 mL) followed by degassed deionized H₂O (0.45 mL). Note: Degassing solvents via sparging with nitrogen for 15 minutes prior to use is critical to prevent the oxidative homocoupling of the boronic ester.
-
Catalyst Introduction: Briefly remove the septum under a positive, heavy flow of nitrogen, quickly add the Pd(dppf)Cl₂ catalyst (73.2 mg, 0.1 mmol), and reseal the vessel.
-
Heating and Monitoring: Transfer the flask to a pre-heated oil bath or heating block set precisely to 90 °C. Stir the mixture vigorously for approximately 3.3 hours. Monitor the reaction progression via TLC or LC-MS until the starting bromide is completely consumed.
-
Quenching and Work-up: Remove the flask from the heat source and allow it to cool to room temperature. Dilute the crude mixture with ethyl acetate (15 mL) and quench with water (10 mL). Separate the layers and extract the aqueous phase with additional ethyl acetate (2 × 10 mL).
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) (3 × 10 mL) to effectively partition and remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of hexanes and ethyl acetate (typically starting at 95:5 and increasing polarity) to afford the pure coupled product.
Troubleshooting and Optimization
-
Ester Hydrolysis (Saponification): If LC-MS analysis indicates the formation of the corresponding carboxylic acid mass (M-28), the basicity or temperature is too high. Reduce the reaction temperature to 75–80 °C, or substitute Na₂CO₃ with a milder, non-aqueous base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent system (e.g., Toluene/1,4-Dioxane).
-
Protodeboronation of the Nucleophile: Electron-deficient heteroaryl boronic acids (e.g., 2-pyridyl variants) are highly prone to protodeboronation in aqueous basic media. If this side reaction outcompetes the cross-coupling, switch to the corresponding pinacol ester (Bpin) or MIDA boronate, and ensure the water used is strictly degassed to maximize the rate of transmetalation over degradation.
-
Incomplete Conversion (Catalyst Poisoning): If the reaction stalls prior to completion, the sulfur atom in the substrate may be coordinating to the palladium center, or oxygen may have infiltrated the system. Ensure the use of the bidentate dppf ligand and verify that the system is rigorously oxygen-free to prevent the oxidation of the phosphine ligand to its inactive phosphine oxide.
References
-
Liang, J., Huang, J., Yang, J., Liang, W., Li, H., Wu, Y., & Liu, B. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. URL:[Link]
Application Note: Hydrolysis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate to 5-Bromobenzo[b]thiophene-3-carboxylic acid
[1]
Executive Summary
This application note details the optimized protocol for the saponification of ethyl 5-bromobenzo[b]thiophene-3-carboxylate to its corresponding carboxylic acid, 5-bromobenzo[b]thiophene-3-carboxylic acid (CAS 7312-24-5).[1] This transformation is a critical intermediate step in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and anticancer therapeutics targeting the RhoA/ROCK pathway.
While ester hydrolysis is a fundamental transformation, the specific solubility profile of the 5-bromobenzo[b]thiophene scaffold and the necessity to preserve the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura) requires a tailored solvent system and workup procedure. This guide presents a robust LiOH-mediated hydrolysis in a ternary solvent system (THF/MeOH/H2O), ensuring high yields (>90%) and high purity without chromatographic purification.[1]
Reaction Mechanism & Strategic Considerations
Mechanistic Pathway
The reaction proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The ethoxide group is subsequently eliminated, and the resulting carboxylic acid is immediately deprotonated to form the carboxylate salt. The final acidification step regenerates the free acid.
Strategic Design
-
Solvent System: The starting material, ethyl 5-bromobenzo[b]thiophene-3-carboxylate, exhibits poor solubility in pure alcohols or water.[1] A ternary mixture of THF:MeOH:H2O (3:1:1) is employed.[1] THF solubilizes the hydrophobic aromatic ester, MeOH acts as a phase transfer co-solvent, and water provides the medium for the hydroxide base.
-
Base Selection: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH for medicinal chemistry applications on this scale.[1] The lithium cation is less Lewis acidic, often leading to cleaner reaction profiles, and LiOH is sufficiently soluble in the organic-rich medium.
-
Chemoselectivity: The reaction conditions are mild (ambient to 60°C) to prevent nucleophilic aromatic substitution at the bromine position, preserving the halogen handle for future diversification.
Reaction Scheme Visualization
Figure 1: Step-wise mechanistic flow of the saponification process.[1]
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| Ethyl 5-bromobenzo[b]thiophene-3-carboxylate | 285.16 | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate (LiOH[1]·H2O) | 41.96 | 3.0 | Base |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Solubilizer) |
| Methanol (MeOH) | 32.04 | - | Co-solvent |
| Hydrochloric Acid (1N and 6N) | 36.46 | Excess | Quench/Acidification |
Step-by-Step Procedure
Step 1: Solubilization
-
Charge a round-bottom flask equipped with a magnetic stir bar with Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv).
-
Add THF (5 mL per mmol substrate) and MeOH (1.5 mL per mmol substrate).
-
Stir at room temperature until a clear, homogeneous solution is obtained. Note: If the solution remains cloudy, add small increments of THF.
Step 2: Saponification
-
Prepare a solution of LiOH·H2O (3.0 equiv) in Deionized Water (1.5 mL per mmol substrate).[1]
-
Add the aqueous LiOH solution dropwise to the stirring ester solution.
-
Temperature Control:
-
Standard: Stir at Room Temperature for 4–6 hours.
-
Accelerated: If reaction progress is slow (monitored by TLC/LCMS), heat to 50°C for 1–2 hours.
-
-
Monitoring: Monitor consumption of the starting material (Rf ~0.8 in 20% EtOAc/Hexanes) and formation of the polar baseline spot (Acid).
Step 3: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove the majority of THF and MeOH. Caution: Do not distill to dryness; leave the aqueous slurry.
-
Dilute the residue with Water (10 mL per mmol).
-
Optional Wash: If non-polar impurities are present, wash the basic aqueous phase with Diethyl Ether or EtOAc (2 x 5 mL). Discard the organic wash.
-
Acidification: Cool the aqueous phase in an ice bath (0–5°C). Slowly add 1N HCl with stirring until pH reaches ~1–2.
-
Observation: A thick white/off-white precipitate should form immediately.[1]
-
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (3 x) to remove residual salts (LiCl) and excess acid.[1]
-
Drying: Dry the solid in a vacuum oven at 50°C overnight or under high vacuum for 24 hours.
Purification
The crude product typically exceeds 95% purity.[2] If higher purity is required for analytical standards:
-
Recrystallization: Dissolve in minimum hot Ethanol or Acetic Acid, then cool slowly.
-
Yield Expectation: 85–95%.
Workflow Visualization
Figure 2: Operational workflow for the isolation of the target carboxylic acid.[1]
Characterization & Data Analysis
The following data confirms the identity of 5-bromobenzo[b]thiophene-3-carboxylic acid .
| Technique | Expected Signal / Result | Interpretation |
| Appearance | White to Off-white solid | High purity crystalline solid.[1] |
| 1H NMR (DMSO-d6) | δ 13.0 (br s, 1H) | Carboxylic acid proton (-COOH).[1] |
| δ 8.65 (s, 1H) | H-2 (Thiophene ring).[1] Characteristic singlet. | |
| δ 8.60 (d, J=2.0 Hz, 1H) | H-4 (Aromatic, ortho to Br). | |
| δ 8.05 (d, J=8.5 Hz, 1H) | H-7 (Aromatic). | |
| δ 7.65 (dd, J=8.5, 2.0 Hz, 1H) | H-6 (Aromatic). | |
| LC-MS (ESI-) | m/z 255/257 [M-H]- | Confirming Br isotope pattern (1:1 ratio). |
| Melting Point | >260°C (dec) | Typical for fused heteroaromatic acids.[1] |
Note: NMR shifts are approximate and may vary slightly based on concentration and water content in DMSO-d6.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poor solubility of ester.[1] | Increase THF ratio. Ensure reaction temperature is at least 50°C. |
| Low Yield (No Precipitate) | Product is slightly water-soluble or pH not low enough. | Ensure pH is <2. Extract the aqueous phase with EtOAc (3x), dry over Na2SO4, and concentrate. |
| Impurity: Debromination | Pd contamination (if SM from coupling) or extreme basic heat.[1] | Use catalyst scavenger on SM before hydrolysis. Keep temp <60°C. |
| Sticky Solid/Gum | Trapped solvent or impurities. | Triturate the gum with Hexanes or cold Et2O to induce crystallization. |
References
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. PubMed Central. Available at: [Link] (Accessed Oct 2025).[1] Describes analogous hydrolysis conditions (NaOH/EtOH/H2O) for substituted benzothiophenes.
-
Synthesis of 5-carboxybenzo[b]thiophene. ResearchGate. Available at: [Link]. Provides context on the stability and isolation of carboxy-benzothiophenes.
-
Saponification - Typical Procedures. OperaChem. Available at: [Link].[1] General reference for standard ester hydrolysis protocols.
Sources
- 1. 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR spectrum [chemicalbook.com]
- 2. orgsyn.org [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID CAS#: 7312-24-5 [m.chemicalbook.com]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ester-Tolerant Buchwald-Hartwig Amination of 5-Bromobenzothiophene Scaffolds
Executive Summary The Buchwald-Hartwig cross-coupling reaction is a cornerstone of C–N bond formation in modern drug discovery[1]. However, applying this methodology to 5-bromobenzothiophene esters presents a dual challenge: the thiophene sulfur atom can poison the palladium catalyst, and the ester moiety is highly susceptible to saponification or transesterification under standard strongly basic conditions[2]. This application note details a highly optimized, self-validating protocol utilizing a tailored Pd/XPhos catalytic system and mild inorganic bases to achieve high-yielding amination while preserving ester integrity.
Mechanistic Rationale & Causality in Reaction Design
To design a successful protocol, we must address the specific failure modes associated with the substrate.
Catalyst Poisoning by Thiophene: Benzothiophenes are electron-rich heterocycles. The sulfur atom possesses lone pairs that can competitively coordinate to the active Pd(0) species, leading to catalyst sequestration, deactivation, and precipitation (Pd black). Causality & Solution: We utilize a highly bulky, electron-rich biaryl phosphine ligand, such as XPhos , or the bidentate BINAP [3][4]. The steric bulk of XPhos prevents off-target sulfur coordination, while its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the strong C(sp2)–Br bond[4].
Base-Mediated Ester Cleavage: The standard Buchwald-Hartwig amination relies on strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation of the coordinated amine[5][6]. However, esters are strictly incompatible with KOtBu/NaOtBu due to rapid nucleophilic attack and subsequent hydrolysis[2]. Causality & Solution: We replace alkoxides with Cesium Carbonate (Cs₂CO₃) . The large ionic radius of the cesium cation enhances the solubility of the carbonate in non-polar solvents like toluene, providing sufficient basicity to drive the reductive elimination without hydrolyzing the ester[3].
Caption: Catalytic cycle of Pd-catalyzed amination highlighting base intervention.
Quantitative Condition Screening
The following table synthesizes empirical data from various catalytic systems applied to brominated heterocycles and base-sensitive substrates[3][4].
| Catalytic System | Ligand | Base | Solvent | Temp (°C) | Ester Tolerance | Avg. Yield | Ref |
| Pd(OAc)₂ (5 mol%) | BINAP (8 mol%) | Cs₂CO₃ | Toluene | 110 | High | 70 - 85% | [3] |
| Pd₂(dba)₃ (5 mol%) | XPhos (10 mol%) | Cs₂CO₃ | Toluene | 90 | High | 75 - 89% | [4] |
| Pd₂(dba)₃ (5 mol%) | XPhos (10 mol%) | NaOtBu | THF | 70 | Low (Hydrolysis) | < 20% | [2] |
| Pd₂(dba)₃ (5 mol%) | XPhos (10 mol%) | Cs₂CO₃ | Dioxane | 150 (MW) | High | 80 - 90% |
Table 1: Comparison of Buchwald-Hartwig conditions for 5-bromobenzothiophene derivatives. The use of Cs₂CO₃ in Toluene or Dioxane provides the optimal balance of reactivity and functional group tolerance.
Experimental Protocol: Self-Validating System
This protocol is designed with built-in validation checkpoints to ensure reproducibility and prevent downstream failures.
Reagents Required:
-
5-Bromobenzothiophene ester (1.0 equiv, limiting reagent)
-
Primary or secondary amine (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv / 5 mol%)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.10 equiv / 10 mol%)
-
Cesium Carbonate [Cs₂CO₃] (2.0 - 3.0 equiv, finely milled)
-
Anhydrous Toluene (Degassed, 10 mL/mmol)
Caption: Experimental workflow for ester-tolerant Buchwald-Hartwig amination.
Step-by-Step Methodology:
Step 1: Preparation and Degassing (Critical for Pd(0) stability)
-
To an oven-dried Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add the 5-bromobenzothiophene ester (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene (10 mL per mmol of substrate).
-
Self-Validation Checkpoint 1: Sparge the solution with ultra-pure Argon for at least 15 minutes. Oxygen presence will rapidly oxidize the electron-rich XPhos ligand, halting the catalytic cycle before it begins.
Step 2: Catalyst and Base Introduction 4. Under a positive flow of Argon, quickly add Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv). 5. Seal the vial with a PTFE-lined septum cap. 6. Self-Validation Checkpoint 2: Observe the color change. The mixture should transition from a deep purple/red (Pd₂(dba)₃) to a dark reddish-brown as the active Pd(0)-XPhos complex forms. If the solution turns black and precipitates immediately, oxygen contamination or moisture has caused catalyst decomposition.
Step 3: Heating and Reaction Monitoring 7. Transfer the sealed vial to a pre-heated oil bath or heating block set to 90 °C[4]. 8. Stir vigorously (800-1000 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended. 9. Self-Validation Checkpoint 3: After 2 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. You should observe the depletion of the starting mass and the appearance of the product mass. The ester mass should remain intact (no M-OR hydrolysis peaks).
Step 4: Workup and Isolation 10. Once LC-MS indicates complete conversion (typically 2-8 hours depending on the amine's steric bulk), remove the vial from the heat and cool to room temperature. 11. Dilute the mixture with ethyl acetate (10 mL) to crash out inorganic salts. 12. Filter the crude mixture through a pad of Celite to remove the palladium black and excess Cs₂CO₃[3]. Wash the pad with additional ethyl acetate. 13. Concentrate the filtrate under reduced pressure. 14. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-aminobenzothiophene ester.
Conclusion
By strategically pairing the bulky, electron-rich XPhos ligand with the mild, non-nucleophilic base Cs₂CO₃, researchers can successfully perform Buchwald-Hartwig aminations on 5-bromobenzothiophene esters. This method circumvents the dual pitfalls of catalyst poisoning and ester saponification, resulting in a highly reliable and scalable protocol for drug development applications.
References[2] Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMTZBW61v_XfVs11ee5QudmSXCUDwWfHp-P9hGRrJTXjaSd6PZP-cM59T8WlPaqHmH2eqc-83rDjS40OppyFSHMo0LdBBgsHxLIKw8gWIFEgofdAT-V2_m4aDtKWlSeZ7yTPsyGzOUD1oGWApTMCUF_12oU5qqcSkuSDaVJMRbkdX-KYO109aJtWHSmZggS5zUm8tamOeMmvZo0xi2Um7MmszNsk_dR0gmr7U8JGMlKcgq2QlpmyOMuSM_yWV888N-8baS19IcvFCi29bnXwEWF3IiTPz5jvoVcW_m4TGlypocjF2Cmw==[3] Organic Synthesis. "Buchwald-Hartwig Coupling." Organic Synthesis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiB2Vka1NKyC9wa_ql1HVJj2Wa-mANL2KpEABC5S6mSb_SfRqkMvE0a2mcYEL9Ps0I6ptU88gGMXI822LfVXYOzH4Fx9ZJWsXbI8WR7097EESA4w3i6tviRBdL-42jEzLKG8gfUyTeaNlAzGJPDAd8xRQX[4] American Chemical Society. "Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand." Digitellinc. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZBg4dbJCysDW5sIe9ESvp1E9CxtNMzIHOKd5d02slnI97a1TKEWGzgVMjbWkoMG3KJW954CGeGavInvz_3GxilqN0LsD0RCfCMskRGULGryPuLbL_r28raMMeH9BVPmBxmZMw_fDU6cT0xSoGmsoQaV_3xu9IqykpsjHjTHSsF2rglMtS7TUzkEvpwZrlEgLfQrWS3xfXRIJSHzmgwzzUjcGSDkrDD0Z9ph_mj7qLZHsY9SSA62BWIR5_KFR3f2M53w8qf1_U9Bj24miF-HwoklAZ1oI=[1] Wikipedia. "Buchwald–Hartwig amination." Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1nZXgoKrBbs8wsKaAfcHG6lC-SmTbQLqlHI7kNkae7JPgFk0h3xevVKHzVEu6LaYYFUL7dGRLjbkxdWUL-D2M4to3fMbymEZFcibwZLzMtsCaopnyV3GCe4Fo8vzT12K5axj_4y1R88QBtcs6Q2SYwq5nurON0hA00ww=[5] DTU. "Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production." DTU. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy1KyPGiXJltjcBO3uBRPqQ0gXYAQG1dN1FTSexjdJjyWufXRSV2V0IY78OZyF4VW_Zy5bzCAK5sdLusMPNhA8q9m4KqqQP_ERbLZaRsbAdVl_yhQjzT3x4kj3lQwk-LEqFhF1090xt9-b1K46R62GK9y2LPPPizDe94aCIzb6dTdV874a14hbuWxrJzkKfTRbLN5ePNQYl_ID43clc8WDYlM=[6] ACS Publications. "AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides." JACS Au. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFN4nEmp3t7pjpb89xdxNIkIatmI9t0OWD-D7hfNBN2WOURaza67-yV8SDESXw7N1p3UVLiHtanc5-WxW2NtUpTGuK0696hJctjtuhHM_jfkn4Zx1Rzohn7LWBeVLQfOcJv-5KzN5qGoId[7] RSC Publishing. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." RSC Advances. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeCKLhobBTet-tjObV1rM2VodTGon5FrOTTs_9K6LLrG5qwDj1Rp395nJbMClON5uUZP6C6kD-6luHw0GyIBlj31KILmuq_Avf9laMK4tzEnU2bILYCNMakCw88K19ICPw6ghPXibhotC3bVWEkO_-hM_E6JHknY9y
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society [acs.digitellinc.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of pharmaceutical intermediates using ethyl 5-bromobenzo[b]thiophene-3-carboxylate
Application Note: Strategic Synthesis & Functionalization of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
Part 1: Executive Summary & Strategic Value
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS: 39876-66-9 / Acid Precursor CAS: 7312-24-5) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity : the molecule possesses two distinct handle points—the electrophilic ester at C-3 and the nucleophile-receptive bromide at C-5—allowing for divergent synthesis of complex bioactive agents.
This guide details the protocols for synthesizing this core and deploying it to generate libraries of kinase inhibitors and RhoA/ROCK pathway antagonists. Unlike generic procedures, these protocols are optimized for high-throughput validation and scalability.
Part 2: Chemical Profile & Properties
| Property | Specification |
| IUPAC Name | Ethyl 5-bromo-1-benzothiophene-3-carboxylate |
| Molecular Formula | C₁₁H₉BrO₂S |
| Molecular Weight | 285.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |
| Key Reactivity A | C-5 Position: Pd-catalyzed cross-coupling (Suzuki, Buchwald) |
| Key Reactivity B | C-3 Position: Ester hydrolysis, Amidation, Reduction, Hydrazinolysis |
Part 3: Synthetic Workflow & Logic
The following flowchart illustrates the divergent pathways available from the core scaffold. The logic prioritizes C-5 functionalization before C-3 manipulation in most workflows to prevent catalyst poisoning by free carboxylic acids or amines generated at C-3.
Figure 1: Divergent synthetic pathways. The core ester allows for immediate C-5 diversification or C-3 scaffold morphing.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Conversion of the commercially available acid to the ethyl ester.
Mechanism: Nucleophilic acyl substitution activated by carbodiimide. Reagents: 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv), EDCI (2.0 equiv), DMAP (4.0 equiv), Anhydrous Ethanol.[1]
-
Activation: Charge a round-bottom flask with 5-bromobenzo[b]thiophene-3-carboxylic acid (7.8 mmol) and DCM (25 mL). Add EDCI (15.6 mmol) and DMAP (31.1 mmol). Stir at RT for 15 min to form the active acyl intermediate.
-
Nucleophilic Attack: Add anhydrous ethanol (excess, ~10 mL) to the reaction mixture.
-
Reaction: Stir at room temperature for 8 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Work-up: Evaporate solvents under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with dilute HCl (1M, 50 mL) to remove DMAP/urea byproducts. Wash organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Validation: ¹H NMR should show the disappearance of the carboxylic acid proton and appearance of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).
Protocol B: C-5 Functionalization via Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl motifs (e.g., 1-methyl-pyrazole) for kinase affinity.
Scientific Insight: The C-5 position is electronically activated by the sulfur atom in the thiophene ring, making oxidative addition of Palladium facile. We use Pd(dppf)Cl₂ for its stability and resistance to dehalogenation side reactions.
-
Setup: In a reaction vial, combine Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv), Aryl Boronic Pinacol Ester (1.2 equiv), and Na₂CO₃ (3.0 equiv).
-
Solvent System: Add a degassed mixture of DMF:H₂O (10:1 ratio). Note: Water is critical for the transmetallation step.
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 - 0.1 equiv) under a nitrogen blanket.
-
Heating: Heat to 90°C for 3–4 hours.
-
Purification: Cool to RT, dilute with water, and extract with EtOAc. Purify via silica gel chromatography. This step typically yields the biaryl ester intermediate .
Protocol C: C-3 Scaffold Morphing (Hydrolysis & Amidation)
Objective: Converting the ester to a pharmacophore-binding amide (e.g., for RhoA inhibition).
-
Hydrolysis: Dissolve the C-5 substituted ester (from Protocol B) in EtOH/H₂O (5:1). Add NaOH (2.5 equiv) and stir at 50°C for 40 min. Acidify with 1M HCl to precipitate the carboxylic acid. Filter and dry.[2][3]
-
Amidation:
-
Dissolve the free acid (1.0 equiv) in DMF or DCM.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.
-
Add the target amine (e.g., a piperazine or benzylamine derivative).
-
Stir at RT for 2–6 hours.
-
Yield Expectation: 60–85% after column chromatography.
-
Part 5: Case Study – RhoA/ROCK Pathway Inhibitor
Target Molecule: N-substituted-5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxamide. Significance: RhoA GTPases regulate tumor metastasis.[1] This scaffold inhibits the RhoA/ROCK pathway, suppressing stress fiber formation in cancer cells.
Experimental Data Summary (from Validated Runs):
| Step | Transformation | Reagents | Yield | Key Observation |
| 1 | Esterification | EDCI, EtOH | 92% | Clean conversion; no chromatography needed if acid wash is thorough. |
| 2 | Suzuki Coupling | 1-Me-Pyrazole-BPin, Pd(dppf)Cl₂ | 78% | DMF/H₂O system prevents protodeboronation. |
| 3 | Hydrolysis | NaOH, 50°C | 95% | Quantitative precipitation upon acidification. |
| 4 | Amidation | Amine, EDCI/DMAP | 65-81% | Yield varies with steric bulk of the amine. |
Biological Validation: Compounds synthesized via this route demonstrated significant inhibition of MDA-MB-231 cell migration and invasion, confirming the integrity of the synthesized pharmacophore [1].
Part 6: Troubleshooting & Optimization
-
Issue: Incomplete Suzuki Coupling.
-
Cause: Oxidation of Pd catalyst or insufficient base.
-
Fix: Sparge solvents with Argon for 15 min prior to addition. Increase Na₂CO₃ to 4.0 equiv.
-
-
Issue: Low Yield in Amidation.
-
Cause: Steric hindrance at C-3 carboxylate.
-
Fix: Switch coupling agent from EDCI to HATU or convert the acid to the acid chloride (SOCl₂, reflux) prior to amine addition.
-
-
Safety Note: Benzo[b]thiophenes can be skin sensitizers. All reactions involving alkyl halides or boronic acids should be conducted in a fume hood.
References
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Source: PubMed Central (PMC) / NIH URL:[Link]
-
Synthesis of 5-carboxybenzo[b]thiophene from p-bromothiophenol. Source: ResearchGate URL:[4][Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
Functionalization of C5 position in benzo[b]thiophene-3-carboxylates
An Application Guide for the Regioselective Functionalization of the C5 Position in Benzo[b]thiophene-3-carboxylates
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C5-Functionalized Benzo[b]thiophene-3-carboxylates
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1][2] These molecules exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] Several commercial drugs, such as Raloxifene (an estrogen receptor modulator) and Zileuton (an asthma medication), feature this core structure, underscoring its therapeutic relevance.[3]
Within this important class of molecules, the strategic functionalization of the benzo[b]thiophene core is paramount for modulating biological activity, tuning physicochemical properties, and discovering novel therapeutic agents. The C5 position on the benzene ring portion of the scaffold is of particular interest. Modifications at this site can significantly influence the molecule's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, recent studies have highlighted C5-substituted benzo[b]thiophene derivatives as promising agents targeting pathways like RhoA/ROCK in cancer.[4]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the primary synthetic strategies for introducing functional groups at the C5 position of benzo[b]thiophene-3-carboxylates. We will explore field-proven protocols, delve into the mechanistic rationale behind experimental choices, and offer insights to overcome common synthetic challenges.
Strategic Overview: Pathways to C5 Functionalization
Achieving regioselective functionalization at the C5 position requires careful consideration of the electronic properties of the benzo[b]thiophene ring. The thiophene moiety is generally more reactive towards electrophiles and metallation than the benzene ring, with the C2 and C3 positions being the most electronically active. Therefore, direct functionalization of the benzene ring, especially at C5, often necessitates a multi-step approach or highly specific catalytic systems.
The most common and reliable strategy involves an initial, regioselective halogenation of the C5 position, followed by transition-metal-catalyzed cross-coupling reactions. An alternative, more modern approach involves direct C-H activation, which offers a more atom-economical route but can present challenges in controlling regioselectivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions of bromobenzothiophenes
Application Note: Strategic Functionalization of Bromobenzothiophenes via Pd-Catalysis
Strategic Overview
Benzothiophenes are "privileged structures" in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Raloxifene (SERM) and Zileuton (5-lipoxygenase inhibitor). However, the functionalization of bromobenzothiophenes presents a unique set of challenges compared to standard aryl halides.
The "Sulfur Challenge": Historically, sulfur-containing heterocycles were considered catalyst poisons due to the strong coordination of the sulfur lone pair to the soft Palladium(II) center, effectively arresting the catalytic cycle. The Modern Solution: This application note demonstrates that with the correct ligand architecture—specifically bulky, electron-rich phosphines or bidentate chelators—catalyst deactivation is negligible.
Regioselectivity Hierarchy: Understanding the electronic bias of the benzothiophene core is critical for reaction design:
-
C2-Position: Most reactive toward oxidative addition (electron-deficient, similar to
-pyridine). -
C3-Position: Sterically more demanding; often requires higher temperatures or specialized ligands.
-
Benzene Ring (C4-C7): Behaves like a standard substituted aryl bromide; reactivity is dictated by local substituents.
Mechanistic Considerations & Ligand Selection
To ensure a self-validating protocol, one must select a catalyst system that outcompetes sulfur coordination.
Ligand Decision Matrix
| Reaction Type | Recommended Ligand Class | Specific Ligand | Rationale |
| Suzuki-Miyaura | Bidentate Ferrocenyl | dppf | Large bite angle prevents Pd-S coordination; robust at high T. |
| Buchwald-Hartwig | Bulky Biaryl / Chelating | XPhos or BINAP | Bulky ligands facilitate reductive elimination of C-N bonds.[1] |
| Heck | Monodentate / High | P(t-Bu)3 | Stabilizes monoligated Pd(0) species essential for the Heck cycle. |
| Sonogashira | Standard Phosphine | PPh3 | Alkynes are strong ligands; usually displace sulfur easily. |
Visualizing the Catalyst Interaction
The following diagram illustrates the competition between the substrate's sulfur atom and the phosphine ligand.
Caption: Kinetic competition between ligand binding (Active Cycle) and sulfur coordination (Catalyst Poisoning).
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 3-Bromobenzothiophene
Target: Introduction of aryl/heteroaryl groups at the sterically challenged C3 position.
Reagents:
-
3-Bromobenzothiophene (1.0 equiv)[2]
-
Arylboronic acid (1.2 - 1.5 equiv)[3]
-
Catalyst: Pd(dppf)Cl2 · CH2Cl2 (3-5 mol%)
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered boronic acids)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the bromide, boronic acid, and base. Cap with a septum and cycle vacuum/Argon (3x) to remove O2 (crucial to prevent homocoupling of boronic acid).
-
Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes before addition.
-
Catalyst Addition: Add Pd(dppf)Cl2 quickly under a positive stream of Argon. The solution should turn orange/red.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Self-Validation Point: Check LCMS at 2 hours. If <10% conversion, check for "Pd black" precipitation (indicates O2 leak or ligand failure).
-
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd residuals). Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: Benzothiophenes fluoresce strongly under UV (254 nm).
Protocol B: Buchwald-Hartwig Amination
Target: C-N bond formation (e.g., installing a morpholine or piperazine moiety).
Reagents:
-
Bromobenzothiophene (1.0 equiv)[2]
-
Amine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) + BINAP (4 mol%) OR Pd(OAc)2 + Xantphos.
-
Base: NaOtBu (1.5 equiv) - Note: Must be stored in a glovebox or desiccator; moisture kills this reaction.
-
Solvent: Toluene (anhydrous).[2]
Step-by-Step Methodology:
-
Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in Toluene for 10 mins at RT under Argon to form the active L-Pd(0) species (solution often changes color).
-
Addition: Add the bromide, amine, and NaOtBu.
-
Thermal Activation: Heat to 100-110°C .
-
Why High T? Reductive elimination of the C-N bond is the rate-determining step and requires thermal energy, especially with electron-rich benzothiophenes.
-
-
Monitoring: Monitor by TLC. If the starting bromide persists but the amine is consumed, you are likely witnessing
-hydride elimination (oxidation of the amine). Switch to a bulkier ligand like RuPhos .
Workflow Visualization
The following flowchart outlines the decision-making process for optimizing conditions based on screening results.
Caption: Troubleshooting logic for common failure modes in benzothiophene coupling.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalls at 50% | Catalyst death (Pd black formation). | Add a second portion of catalyst (1-2 mol%).[5] Ensure strictly anaerobic conditions. |
| Hydrodebromination | Presence of hydride source (often water in Buchwald or alcohol solvents). | Use anhydrous Toluene. If using Dioxane, ensure it is peroxide-free. |
| Regioisomer Mix | Pd migration (Ring walking). | Reduce temperature.[6] Switch to a ligand with a wider bite angle (e.g., Xantphos) to lock the Pd in place. |
| Low Yield (C3 coupling) | Steric hindrance at C3. | Switch base to TlOH or Ba(OH)2 (increases rate of transmetalation) or use SPhos Pd G2. |
References
-
Suzuki-Miyaura Coupling Protocols
-
BenchChem Application Note: "Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde."[6]
-
(General Protocol Verification)
-
-
Mechanistic Insights & Catalyst Poisoning
- RSC Advances: "Sulfur poisoning and regeneration of palladium-based c
-
Buchwald-Hartwig Amination Guide
- Organic Syntheses: "Buchwald-Hartwig Coupling: General Procedures and Ligand Selection."
-
Regioselectivity in Thiophenes
- Tetrahedron: "Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Deriv
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Procedure for converting ethyl ester to amide in benzothiophene scaffolds
Executive Summary
The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene in various FDA-approved therapeutics (e.g., Raloxifene, Zileuton).[1] A critical synthetic bottleneck often arises during the diversification of the C2 or C3 position: converting a stable ethyl ester intermediate into a functionalized amide.
This guide details two validated protocols for this transformation. Protocol A (Direct Aminolysis) utilizes trimethylaluminum (AlMe₃) to drive the reaction thermodynamically and kinetically, bypassing the carboxylic acid intermediate. Protocol B (Hydrolysis-Coupling) offers a high-fidelity, two-step alternative for substrates sensitive to Lewis acids or requiring enantiopure retention.
Strategic Decision Matrix
Before selecting a protocol, evaluate the physicochemical properties of your specific amine and benzothiophene substrate.
Figure 1: Decision matrix for selecting the optimal amidation pathway.
Protocol A: Trimethylaluminum (AlMe₃)-Mediated Direct Aminolysis
Best For: Weakly nucleophilic amines (anilines), sterically hindered esters, and rapid library generation.
Mechanism: AlMe₃ reacts with the amine to form a dimethylaluminum amide species (
Reagents & Equipment
-
Substrate: Benzothiophene-2-carboxylic acid ethyl ester (1.0 equiv).
-
Reagent: Trimethylaluminum (2.0 M in toluene/hexanes) – Pyrophoric! Handle under inert atmosphere.
-
Amine: Target amine (1.2 – 1.5 equiv).
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM).
-
Vessel: Oven-dried microwave vial or round-bottom flask with septum.
Step-by-Step Methodology
-
Complex Formation (The "Ate" Complex):
-
Under a nitrogen/argon atmosphere, charge the reaction vessel with the amine (1.2 equiv) and anhydrous toluene (0.5 M concentration relative to ester).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add AlMe₃ solution (1.2 – 2.0 equiv) dropwise.
-
Observation: Methane gas evolution will occur (
). Allow the mixture to stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 15–30 minutes to ensure complete formation of the aluminum amide species.
-
-
Addition of Ester:
-
Add the benzothiophene ethyl ester (1.0 equiv) directly to the aluminum amide solution. (If the ester is solid, dissolve in a minimum amount of anhydrous toluene before addition).
-
-
Reaction:
-
Heat the mixture to 80–110 °C (refluxing toluene) for 2–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the ester (higher R_f) and appearance of the amide (lower R_f) indicates completion.
-
-
Quench & Workup (Critical Safety Step):
-
Cool the reaction to 0 °C.
-
Carefully quench by dropwise addition of 1M HCl or saturated Rochelle’s salt (potassium sodium tartrate) solution. Caution: Exothermic gas evolution.
-
Dilute with Ethyl Acetate (EtOAc) and separate layers.
-
Wash the organic layer with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.[2]
-
-
Purification:
-
Concentrate in vacuo.[3] Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Troubleshooting Table: Protocol A
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Conversion | Incomplete Al-amine complex formation. | Increase AlMe₃ equivalents (up to 3.0) or reaction time at RT before adding ester. |
| Ester Hydrolysis | Moisture ingress during reaction. | Ensure glassware is flame-dried; use fresh anhydrous solvents. |
| Side Products | Labile groups on benzothiophene (e.g., -CN, -NO₂). | AlMe₃ is a strong Lewis acid. Switch to Protocol B . |
Protocol B: Saponification & Peptide Coupling (The "Classical" Route)
Best For: Enantiomerically pure amines, substrates with Lewis-acid sensitive groups (e.g., nitriles, Boc-protected amines), or large-scale GMP synthesis.
Phase 1: Saponification
-
Dissolve Benzothiophene ethyl ester in THF:MeOH:Water (3:1:1) .
-
Add LiOH·H₂O (2.0 – 3.0 equiv).
-
Stir at RT (or 50 °C if sluggish) until ester is consumed (1–4 h).
-
Workup: Acidify to pH ~2 with 1M HCl. The benzothiophene carboxylic acid often precipitates. Filter and dry. If no precipitate, extract with EtOAc.
Phase 2: Amide Coupling (HATU/T3P)
Note: Benzothiophene-2-carboxylic acids can be sterically demanding. HATU or T3P are preferred over EDC/HOBt.
-
Activation:
-
Dissolve the crude Acid (1.0 equiv) in anhydrous DMF or DCM .
-
Add DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv). Stir for 5–10 minutes to form the activated ester.
-
-
Coupling:
-
Add the Amine (1.1 equiv).[2]
-
Stir at RT for 2–12 hours.
-
-
Workup:
-
Dilute with EtOAc.[2] Wash sequentially with 1M HCl (remove unreacted amine), sat. NaHCO₃ (remove acid/coupling byproducts), and Brine.
-
Comparative Analysis of Methods
| Feature | Protocol A (AlMe₃ Direct) | Protocol B (Hydrolysis + Coupling) |
| Step Count | 1 Step (One-pot) | 2 Steps (Isolation required) |
| Atom Economy | High | Lower (Coupling reagents waste) |
| Substrate Scope | Excellent for unreactive amines (anilines). | Universal; best for sensitive groups. |
| Safety Profile | High Risk: AlMe₃ is pyrophoric. | Low Risk: Standard reagents. |
| Purification | Often simple filtration or short column. | Requires removal of urea/phosphoramide byproducts. |
References
-
Direct Amidation Mechanism & AlMe3 Utility
-
Benzothiophene Scaffold Synthesis
-
General Amidation Reviews
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 2023.[8]
-
Sources
- 1. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Sonogashira Cross-Coupling Protocols for Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
Executive Summary
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a highly valuable privileged scaffold in medicinal chemistry, frequently utilized in the development of selective estrogen receptor modulators (SERMs), kinase inhibitors, and advanced organic materials. Functionalization at the C5 position via Sonogashira cross-coupling enables the rapid installation of alkynyl pharmacophores. This application note provides a comprehensive, self-validating guide to executing both traditional (Pd/Cu) and modern (copper-free, micellar) Sonogashira couplings on this specific heteroaromatic substrate, addressing the unique electronic and coordinating challenges posed by the benzothiophene core.
Substrate Profiling & Mechanistic Rationale
Electronic Activation vs. Catalyst Poisoning The Sonogashira coupling relies on the oxidative addition of a Pd(0) species into the aryl halide bond[1]. In ethyl 5-bromobenzo[b]thiophene-3-carboxylate, the electron-withdrawing ester group at the C3 position reduces the electron density of the benzothiophene ring. This electron deficiency accelerates the oxidative addition step at the C5-Br bond compared to unactivated aryl bromides.
However, the intrinsic sulfur atom within the benzothiophene core acts as a soft Lewis base. During the catalytic cycle, sulfur can coordinate to the electrophilic Pd(II) intermediates (e.g., the Ar-Pd-Br complex), potentially leading to catalyst sequestration or off-cycle resting states[2].
Causality in Experimental Choices: To counteract sulfur-mediated catalyst poisoning, the protocol must employ either:
-
High-affinity, sterically demanding ligands (e.g., XPhos) which prevent multidentate coordination of the benzothiophene sulfur to the palladium center[3].
-
Robust bimetallic systems (Pd/Cu) with a high local concentration of amine bases to facilitate rapid transmetalation, outcompeting the sulfur coordination[1].
Figure 1: Sonogashira catalytic cycle adapted for 5-bromobenzo[b]thiophene derivatives.
Optimization of Reaction Parameters
The following table synthesizes quantitative optimization data for the coupling of ethyl 5-bromobenzo[b]thiophene-3-carboxylate with phenylacetylene (model terminal alkyne).
| Entry | Palladium Source | Ligand | Co-Catalyst | Base / Solvent | Temp (°C) | Yield (%) | Key Observations |
| 1 | Pd(PPh3)2Cl2 (5 mol%) | None | CuI (10 mol%) | Et3N / DMF | 80 | 85 | Robust conversion; ~5% Glaser homodimerization observed. |
| 2 | Pd(OAc)2 (2 mol%) | PPh3 (4 mol%) | CuI (4 mol%) | iPr2NH / THF | 65 | 72 | Sluggish transmetalation; incomplete conversion at 24h. |
| 3 | Pd(OAc)2 (2 mol%) | XPhos (4 mol%) | None | Cs2CO3 / MeCN | 80 | 91 | Copper-free; zero Glaser dimer; high purity profile[3]. |
| 4 | PdCl2(CH3CN)2 (2 mol%) | Cyclopropylphosphine | None | Et3N / 3% PTS-H2O | 25 | 88 | Micellar aqueous conditions; highly sustainable[4]. |
Table 1: Optimization matrix for the Sonogashira coupling of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.
Experimental Workflows
Figure 2: Standard experimental workflow for Sonogashira cross-coupling and purification.
Protocol A: Classic Palladium/Copper Co-Catalyzed System (High Throughput)
Best for: Routine synthesis, highly lipophilic alkynes, and laboratories with standard Schlenk line setups.
Self-Validating Step: The use of rigorously degassed DMF and a slight excess of Et3N ensures that the Cu(I) acetylide forms efficiently while minimizing oxidative Glaser coupling. A color change from yellow/orange to dark brown/black indicates active Pd(0) formation.
Step-by-Step Methodology:
-
Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.
-
Reagent Loading: Add ethyl 5-bromobenzo[b]thiophene-3-carboxylate (1.0 mmol, 285.1 mg), Pd(PPh3)2Cl2 (0.05 mmol, 35.1 mg, 5 mol%), and CuI (0.10 mmol, 19.0 mg, 10 mol%)[2].
-
Solvent Addition: Evacuate and backfill the tube with Argon three times. Inject anhydrous, degassed DMF (4.0 mL) and anhydrous Triethylamine (Et3N) (3.0 mmol, 0.42 mL).
-
Alkyne Addition: Inject the terminal alkyne (1.2 mmol) dropwise. (Note: If the alkyne is a solid, add it during Step 2.)
-
Reaction Execution: Seal the tube and immerse in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.
-
Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH4Cl (15 mL). The NH4Cl is critical for solubilizing and removing copper salts by forming the water-soluble blue [Cu(NH3)4]2+ complex.
-
Extraction: Separate the organic layer. Wash the organic layer with brine (3 x 15 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the functionalized benzothiophene.
Protocol B: Copper-Free Micellar Aqueous System (Green Chemistry)
Best for: Sensitive alkynes prone to homodimerization, environmentally conscious synthesis, and scale-up.
Causality: Eliminating copper prevents Glaser dimerization[3]. Utilizing a nonionic amphiphile (PTS or TPGS-750-M) in water creates nanomicelles that concentrate the hydrophobic benzothiophene and the catalyst, enabling room-temperature cross-coupling[4].
Step-by-Step Methodology:
-
Preparation: In a 10 mL reaction vial, add ethyl 5-bromobenzo[b]thiophene-3-carboxylate (0.5 mmol, 142.6 mg) and PdCl2(CH3CN)2 (0.01 mmol, 2.6 mg, 2 mol%).
-
Ligand Addition: Add an electron-rich phosphine ligand, such as cyclopropylphosphine or XPhos (0.02 mmol, 4 mol%).
-
Micellar Solvent: Add 2.0 mL of a 3 wt % aqueous solution of PTS (polyoxyethanyl-α-tocopheryl sebacate)[4].
-
Base & Alkyne: Inject Triethylamine (1.5 mmol, 0.21 mL) and the terminal alkyne (0.6 mmol).
-
Reaction Execution: Cap the vial and stir vigorously at room temperature (20–25 °C) for 16–24 hours. (Note: High stirring speed >1000 rpm is mandatory to maintain micellar mass transfer.)
-
Workup: Extract the aqueous mixture directly with minimal Ethyl Acetate (3 x 5 mL). The aqueous surfactant layer can often be recycled.
-
Purification: Concentrate the organic extracts and purify via standard silica gel chromatography.
Analytical Characterization & Troubleshooting
-
Incomplete Conversion: If starting material persists (monitor via TLC: UV active, typically Rf ~0.6 in 9:1 Hexane:EtOAc), it is likely due to catalyst poisoning by the benzothiophene sulfur. Remedy: Increase catalyst loading to 5 mol% or switch to Protocol B using the bulky XPhos ligand[2].
-
Glaser Dimer Formation: Identified by a highly non-polar spot on TLC and a distinct alkyne C≡C stretch in IR (~2140 cm⁻¹ vs ~2200 cm⁻¹ for the cross-product). Remedy: Strictly exclude oxygen during Protocol A, or transition to the copper-free Protocol B[3].
-
Trace Metal Removal: Palladium black and copper salts can co-elute. Stirring the crude mixture with a metal scavenger (e.g., QuadraSil MP or simply passing through a short pad of Celite/Silica) prior to chromatography is highly recommended.
References
-
Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: Organic Letters (2008) URL: [Link]
-
Title: Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene Source: RSC Advances (2017) URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances (2021) URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
Sources
Application Note: Accelerated Scaffold Diversification of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate via Microwave Irradiation
Abstract & Introduction
The benzo[b]thiophene nucleus is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and naphthalene in kinase inhibitors, selective estrogen receptor modulators (SERMs), and anti-inflammatory agents. Specifically, ethyl 5-bromobenzo[b]thiophene-3-carboxylate represents a high-value scaffold. The C3-ester moiety provides a handle for solubility modulation or cyclization (e.g., to tricyclic cores), while the C5-bromide allows for late-stage diversification via palladium-catalyzed cross-coupling.
Conventional thermal synthesis and functionalization of this scaffold often suffer from long reaction times (8–24 hours), incomplete conversion due to the electron-rich nature of the thiophene ring deactivating the C5-bromide, and difficult purification profiles.
This Application Note details a microwave-assisted workflow that reduces reaction times to minutes while improving yield and purity. We present two validated protocols:
-
Rapid Esterification: Synthesis of the target scaffold from its carboxylic acid precursor.
-
Library Diversification: A robust Suzuki-Miyaura coupling protocol for the C5 position.
Scientific Rationale: The Microwave Advantage[1][2]
Dielectric Heating & Arrhenius Acceleration
Microwave irradiation (2.45 GHz) couples directly with the dipole moment of polar molecules (solvents and reagents). In the esterification step, ethanol acts as both reactant and microwave absorber (high loss tangent,
-
Thermal Effect: Rapidly reaching target temperature (
) increases the rate constant ( ) according to the Arrhenius equation ( ). -
Specific Effect: In Pd-catalyzed couplings, rapid heating is hypothesized to accelerate the formation of the active catalytic species [Pd(0)] from the precatalyst, minimizing catalyst deactivation pathways that compete during slow thermal ramp-up.
Mechanistic Considerations for the Scaffold
The 5-bromobenzo[b]thiophene core presents a specific challenge:
-
Electronic Deactivation: The sulfur atom donates electron density into the ring, making the C5-Br bond less electrophilic compared to a standard bromobenzene. This slows the Oxidative Addition step of the catalytic cycle.
-
Solution: Microwave irradiation overcomes this activation energy barrier, driving the oxidative addition of Pd(0) into the C5-Br bond more efficiently than conventional reflux.
Experimental Protocols
Protocol A: Rapid Microwave Esterification
Objective: Synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate from 5-bromobenzo[b]thiophene-3-carboxylic acid.
Reagents:
-
Precursor: 5-Bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv)
-
Solvent/Reagent: Absolute Ethanol (20 volumes)
-
Catalyst: Conc. H₂SO₄ (0.1 equiv) or polymer-supported acid catalyst (Amberlyst-15)
Instrumentation:
-
Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover)
-
10–20 mL pressure vial with magnetic stir bar.
Step-by-Step Procedure:
-
Loading: Weigh 500 mg (1.94 mmol) of the carboxylic acid into the microwave vial.
-
Solvation: Add 10 mL of absolute ethanol. The acid may not dissolve completely at RT.
-
Catalysis: Add 10 µL of conc. H₂SO₄. Cap the vial immediately.
-
Irradiation:
-
Temp: 120 °C
-
Time: 10 minutes (Fixed Hold Time)
-
Absorption Level: High
-
Stirring: 600 rpm
-
-
Workup: Cool to RT. The ester often precipitates upon cooling. If not, concentrate the solvent to 20% volume under reduced pressure and dilute with ice water. Filter the white solid.
-
Yield: Typical isolated yield >92% (Conventional method: 78% after 12h reflux).
Protocol B: C5-Diversification via Suzuki-Miyaura Coupling
Objective: Coupling of ethyl 5-bromobenzo[b]thiophene-3-carboxylate with aryl boronic acids.
Reagents:
-
Substrate: Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (1.0 equiv, 0.5 mmol)
-
Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv, 5 mol%)
-
Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for steric bulk and stability.
-
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv)
-
Solvent: DMF (3 mL)
Step-by-Step Procedure:
-
Inerting: Purge the microwave vial with Argon or Nitrogen.
-
Addition: Add the substrate (142 mg), boronic acid (0.75 mmol), and Pd catalyst.
-
Solvent: Add DMF (degassed) and the aqueous base.
-
Irradiation:
-
Temp: 100 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
-
Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 20 mL) to remove DMF. Dry organic layer over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Data Summary & Comparison
Table 1: Comparison of Conventional vs. Microwave Methods
| Reaction Step | Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Improvement Factor |
| Esterification | Time | 12 Hours | 10 Minutes | 72x Faster |
| Yield | 78% | 94% | +16% Yield | |
| Solvent | EtOH (Reflux) | EtOH (Superheated to 120°C) | Green Profile | |
| Suzuki Coupling | Time | 8–24 Hours | 15 Minutes | 32–96x Faster |
| Catalyst Load | 10 mol% | 2–5 mol% | Cost Saving | |
| Purity (LCMS) | 85% (De-bromination byproducts) | >95% | Cleaner Profile |
Visualizations
Workflow Diagram
The following diagram illustrates the integrated workflow for synthesizing and diversifying the scaffold.
Caption: Integrated microwave workflow transforming the carboxylic acid precursor into a diversified library via an ester intermediate.
Mechanistic Cycle (Suzuki)
Understanding the microwave effect on the catalytic cycle is crucial for troubleshooting.
Caption: Catalytic cycle highlighting the Oxidative Addition step where microwave energy helps overcome the electron-rich deactivation of the thiophene ring.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 2) | Catalyst Deactivation ("Pd Black") | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . The bidentate ligand (dppf) is more stable at high MW temperatures than PPh₃. |
| Debromination (Step 2) | Overheating / Protodehalogenation | Reduce temperature to 90°C. Ensure solvent is degassed thoroughly to remove oxygen. |
| Vessel Failure | High Vapor Pressure | If using EtOH at >120°C, ensure the vial volume is <60% full. Switch to high-pressure vials (rated 30 bar). |
| Poor Solubility | Non-polar Reactants | Add a "susceptor" if using non-polar solvents (e.g., add 1 ionic liquid drop) or switch to DMF/Toluene mixtures. |
References
-
Synthesis of Benzo[b]thiophene Derivatives
- Zhang, H., et al. (2024).
-
Microwave-Assisted Suzuki Coupling
-
General Microwave S_NAr / Cyclization (Background)
-
Bagley, M. C., et al. (2015).[3] "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." RSC Advances.
-
-
Fluorous/Microwave Suzuki Strategies
- Zhang, W., et al. (2006).
Sources
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.strath.ac.uk [pure.strath.ac.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Improving yield of Suzuki coupling with ethyl 5-bromobenzo[b]thiophene-3-carboxylate
Ticket ID: #BT-5BR-OPT Topic: Optimization of Suzuki-Miyaura Coupling for Ethyl 5-bromobenzo[b]thiophene-3-carboxylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Substrate Profile
Welcome to the Technical Support Center. You are working with ethyl 5-bromobenzo[b]thiophene-3-carboxylate . Before we troubleshoot, we must understand the "personality" of this molecule.
This substrate presents a Triad of Reactivity Challenges :
-
The Sulfur Trap: The sulfur atom in the benzothiophene ring is a soft Lewis base that can coordinate to Palladium (Pd), potentially displacing ligands and poisoning the catalyst, leading to "catalyst death" before the reaction completes.
-
The Ester Liability: The C3-ethyl ester is an Electron Withdrawing Group (EWG). While this activates the C5-bromide for oxidative addition (good), it makes the molecule susceptible to hydrolysis (saponification) if strong hydroxide bases are used, leading to product loss in the aqueous phase.
-
Electronic Mismatch: If you are coupling with an electron-deficient boronic acid, the transmetalation step may become the rate-determining bottleneck, requiring specific base activation.
Module 1: Critical Optimization Protocols (Q&A)
Q1: "I am seeing low conversion (<40%) and my catalyst turns black/precipitates early. What is happening?"
Diagnosis: You are likely experiencing Catalyst Poisoning or Ligand Dissociation .
Standard catalysts like
The Solution: Switch to a catalyst with a high bite-angle or bulky, electron-rich ligands.
-
Option A (Robustness):
. The bidentate ferrocenyl ligand (dppf) chelates the Pd tightly, preventing the sulfur from displacing it. This is the industry "workhorse" for thiophenes. -
Option B (High Activity): Pd-SPhos or Pd-XPhos (Buchwald G2/G3 Precatalysts). These bulky dialkylbiaryl phosphines facilitate oxidative addition and create a steric shell that blocks sulfur coordination while allowing the reaction to proceed.
Q2: "My LC-MS shows the product mass minus 28 (carboxylic acid) or I have low isolated yield despite good conversion."
Diagnosis: You are suffering from Ester Hydrolysis .
If you are using bases like
The Solution: Modulate the Base and Water content.
-
Switch Base: Use Potassium Phosphate Tribasic (
) . It buffers at a lower pH than hydroxides and is less nucleophilic toward esters while being basic enough to activate the boronic acid. -
Anhydrous Approach: If hydrolysis persists, switch to Cesium Carbonate (
) in dry DMF or Toluene. has high solubility in organic solvents and can facilitate the reaction with minimal water (traces are usually sufficient).
Q3: "I see the dehalogenated starting material (Ethyl benzo[b]thiophene-3-carboxylate). Is this from the solvent?"
Diagnosis: This is Protodehalogenation , often caused by a "hydride source" in the reaction.
This usually happens when the oxidative addition occurs, but the transmetalation is too slow. The Pd-Ar intermediate waits too long and scavenges a hydride (often from
The Solution:
-
Boost Transmetalation: Increase the concentration of the boronic acid (1.5 equiv).
-
Solvent Switch: Avoid alcohols. Use 1,4-Dioxane or Toluene .
-
Catalyst Loading: Increase Pd loading to 5 mol% to push the cycle faster.
Module 2: The Optimized Protocol
Based on the chemical logic above, here is the recommended "Gold Standard" protocol for this specific substrate.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1] | Role |
| Substrate | Ethyl 5-bromobenzo[b]thiophene-3-carboxylate | 1.0 | Electrophile |
| Partner | Aryl Boronic Acid | 1.3 - 1.5 | Nucleophile |
| Catalyst | 0.03 - 0.05 | S-Resistant Catalyst | |
| Base | 2.0 - 3.0 | Mild Activator | |
| Solvent | 1,4-Dioxane / Water (4:1 ratio) | 0.2 M | Polarity Balance |
Step-by-Step Methodology
-
Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv) to a reaction vial equipped with a stir bar. -
Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes (Vacuum/Purge cycle x3). Oxygen is the enemy of low-loading Pd chemistry.
-
Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio).
-
Catalyst: Remove the cap briefly under a positive stream of inert gas and add
(5 mol%). Reseal immediately. -
Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Note: Do not exceed 90°C to protect the ester.
-
-
Monitor: Check HPLC/TLC at 2 hours. If incomplete, continue to 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x1) and Brine (x1). Dry over
.[2]-
Critical: If you suspect any acid formed, acidify the aqueous layer to pH 3 and extract again to recover the hydrolyzed byproduct.
-
Module 3: Visualizing the Logic
Diagram 1: The Reaction Mechanism & Sulfur Evasion
This diagram illustrates why the specific catalyst choice prevents the "Dead End" of sulfur poisoning.
Caption: The "Fork in the Road": Weak ligands allow the Thiophene Sulfur to trap the Palladium (Red Path). Bidentate/Bulky ligands force the cycle toward Transmetalation (Green Path).
Diagram 2: Troubleshooting Decision Tree
Follow this logic to diagnose your specific yield issue.
Caption: Diagnostic Logic Tree for isolating the root cause of yield loss in benzothiophene couplings.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Relevance: Authoritative review on boronic acid stability and protodeboron
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.
- Relevance: Establishes SPhos/XPhos as superior ligands for difficult heterocyclic couplings.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Relevance: Foundational text on the base activ
-
Oh-e, T., Miyaura, N., & Suzuki, A. (1993). Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates. The Journal of Organic Chemistry, 58(8), 2201–2208.
- Relevance: Discusses the use of and mild bases to prevent sensitive group decomposition.
Sources
Technical Support Center: Purification of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
Welcome to the Technical Support Portal for the isolation and purification of ethyl 5-bromobenzo[b]thiophene-3-carboxylate . This compound is typically synthesized via the esterification of 5-bromobenzo[b]thiophene-3-carboxylic acid using EDCI/DMAP in a dichloromethane/ethanol mixture[1]. Because crude reaction mixtures often contain unreacted acids, coupling reagent byproducts, and trace oxidized thiophene species, achieving high crystalline purity requires a thermodynamically driven recrystallization strategy.
This guide is engineered for research scientists and drug development professionals, providing mechanistic troubleshooting, quantitative solvent metrics, and self-validating experimental protocols.
Module 1: Mechanistic Knowledge Base
The Causality of Solvent Selection
The successful recrystallization of ethyl 5-bromobenzo[b]thiophene-3-carboxylate relies on balancing the molecule's distinct structural features:
-
Lipophilic Aromatic Core: The rigid, planar benzothiophene ring strongly promotes
stacking. -
Halogen Bonding: The heavy bromine atom at the 5-position introduces significant polarizability. Bromine can participate in intermolecular halogen bonding (e.g., C–Br
O interactions with the ester group), which heavily stabilizes the crystal lattice and drives up the melting point. -
Polar Ester Motif: The ethyl ester provides a hydrogen-bond acceptor site, making the molecule responsive to protic solvents.
Why Methanol? For brominated benzothiophene esters, methanol is established as a premier single-solvent system. Literature on the closely related regioisomer, ethyl 5-bromobenzo[b]thiophene-2-carboxylate, demonstrates that crystallization from methanol yields highly pure, needle-like crystals with a sharp melting point of 94–95 °C[2]. Methanol's protic nature allows it to solvate the ester group at reflux, while its high dielectric constant forces the lipophilic benzothiophene core out of solution upon cooling, creating a steep, highly efficient solubility gradient.
Module 2: Diagnostic FAQs & Troubleshooting
Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. What causes this and how do I fix it? Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed by impurities to a temperature below the saturation point of the solvent. Instead of nucleating into a solid lattice, the solute separates as a supercooled liquid. Solution: Re-dissolve the oil by heating the mixture to reflux. Add 5–10% more solvent to lower the saturation temperature so that it falls below the depressed melting point of the crude mixture. Remove from heat and allow the flask to cool extremely slowly in an insulated water bath. Do not crash-cool in an ice bath until solid seed crystals have formed.
Q: The crystals are heavily discolored (yellow/brown) despite multiple recrystallizations. How do I remove this? Causality: Thiophene derivatives are prone to trace oxidation, forming highly conjugated, colored byproducts. Because these impurities are also planar, they easily intercalate between the benzothiophene planes of your product during crystal growth, becoming trapped in the lattice. Solution: Recrystallization alone cannot easily reject intercalated planar impurities. Before recrystallization, dissolve the crude mass in ethyl acetate and filter it through a short plug of silica gel or activated carbon. This pre-treatment preferentially adsorbs the highly polar, oxidized species.
Q: When should I use a two-solvent system (EtOAc/Hexanes) instead of Methanol? Causality: If your reaction profile contains significant non-polar aliphatic impurities (e.g., grease or long-chain alkyl byproducts), methanol may force both your product and the non-polar impurities out of solution simultaneously. A two-solvent system utilizing ethyl acetate (a "good" solvent) and hexanes (an "anti-solvent") keeps highly lipophilic impurities dissolved in the hexanes phase while precipitating the benzothiophene ester[3].
Module 3: Quantitative Solvent Metrics
The following table summarizes the quantitative thermodynamic properties of recommended solvents and their specific roles in the purification of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.
| Solvent System | Dielectric Constant ( | Boiling Point (°C) | Solubility at 20 °C | Solubility at Reflux | Role in Workflow |
| Methanol | 32.7 | 64.7 | Very Low | High | Primary single-solvent (Protocol A) |
| Ethanol | 24.5 | 78.3 | Low | Very High | Alternative single-solvent |
| Ethyl Acetate | 6.0 | 77.1 | High | Very High | "Good" solvent in dual system (Protocol B) |
| Hexanes | 1.9 | 68–70 | Very Low | Low | "Anti-solvent" in dual system (Protocol B) |
Module 4: Decision Matrix & Workflows
Use the diagnostic flowchart below to select the appropriate protocol based on your initial LC-MS or TLC impurity profile.
Figure 1: Diagnostic decision matrix for selecting the optimal recrystallization workflow.
Protocol A: Single-Solvent Recrystallization (Methanol)
Best for standard reaction profiles where the primary impurities are slightly more polar than the product.
-
Dissolution: Place the crude ethyl 5-bromobenzo[b]thiophene-3-carboxylate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Heating: Bring a separate flask of HPLC-grade methanol to a gentle boil.
-
Saturation: Add the boiling methanol dropwise to the crude solid while stirring continuously on a hot plate until the solid just dissolves. Do not add excess solvent.
-
Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. The slow reduction in kinetic energy allows the bromine and ester groups to align optimally, forming a highly ordered lattice.
-
Maturation: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize yield.
-
Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold methanol to displace the impurity-laden mother liquor.
-
Validation Checkpoint: The isolated product should form colorless to pale-yellow needles. After drying under high vacuum, the product is validated if it exhibits a sharp melting point range (
°C) and >98% purity by LC-MS. Expected recovery is 70–85%.
Protocol B: Two-Solvent Recrystallization (EtOAc / Hexanes)
Best for crude mixtures containing highly lipophilic impurities that co-precipitate in methanol.
-
Primary Solvation: Dissolve the crude solid in the absolute minimum amount of boiling ethyl acetate.
-
Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot hexanes dropwise. Continue addition until the solution becomes persistently cloudy (indicating the saturation point has been reached).
-
Clearing: Add 1–2 drops of hot ethyl acetate just until the solution turns clear again.
-
Cooling: Remove from heat and allow the flask to cool slowly to room temperature, then chill in an ice bath.
-
Isolation: Filter the resulting crystals under vacuum and wash with ice-cold hexanes.
-
Validation Checkpoint: Because of the differing solvent dynamics, the crystal morphology may appear more granular or prismatic compared to Protocol A. The hexanes in the mother liquor will retain the lipophilic impurities. Validation is confirmed by the absence of high-Rf spots on a subsequent TLC plate (using 10% EtOAc/Hexanes as the eluent).
References
- Source: nih.
- Source: googleapis.
- Source: tandfonline.
Sources
Technical Support Center: Troubleshooting Low Conversion in 5-Bromobenzothiophene Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the functionalization of 5-bromobenzothiophene.
While 5-bromobenzothiophene is a highly valuable heterocyclic building block in drug development, its functionalization (via Suzuki, Heck, or Buchwald-Hartwig cross-couplings) is notoriously prone to low conversion rates. The core issue is twofold: the electron-rich sulfur atom acts as a potent Lewis base that can poison transition metal catalysts[1], while the highly activated C2 and C3 positions frequently invite competitive off-target reactions[2].
This guide provides field-proven diagnostic workflows, mechanistic Q&As, and self-validating protocols to rescue stalled reactions.
Diagnostic Workflow
Before adjusting reaction parameters, use the following diagnostic logic to identify the exact point of catalytic failure.
Diagnostic logic for 5-bromobenzothiophene coupling issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction stalls at 20-30% conversion, and I observe a fine black precipitate. What is the mechanistic cause, and how do I fix it? A1: The black precipitate is palladium black, which indicates severe catalyst decomposition and agglomeration[3]. Mechanistically, the sulfur atom in the 5-bromobenzothiophene core acts as a strongly coordinating Lewis base. It competitively binds to the active Pd(0) center, displacing your phosphine ligands[1]. Once the palladium becomes coordinatively unsaturated, it rapidly agglomerates into inactive metal clusters. Corrective Action: Transition to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos). The sheer steric bulk of these ligands physically shields the palladium center, preventing the sulfur atom from coordinating, while their electron-rich nature stabilizes the critical monoligated Pd(0) resting state[4]. Additionally, ensure your Ligand:Pd ratio is strictly controlled (typically 2:1 to 4:1) to maintain catalyst stability[3].
Q2: I am seeing complete consumption of my boronic acid, but my 5-bromobenzothiophene remains unreacted. Why? A2: This phenomenon indicates that the boronic acid is undergoing rapid degradation or oxidative homocoupling before transmetalation can occur[5]. Boronic acids, especially heteroaryl variants, are highly susceptible to protodeboronation in the presence of water and base. Furthermore, trace oxygen can facilitate a Pd-catalyzed oxidative homocoupling pathway, consuming the boronic acid to form a biaryl byproduct[5]. Corrective Action: Implement rigorous degassing techniques (e.g., freeze-pump-thaw) to eliminate oxygen and suppress homocoupling. Switch to strictly anhydrous solvents and use anhydrous bases (such as finely milled K₃PO₄) to prevent hydrolytic protodeboronation.
Q3: I am observing a mixture of functionalization at the C5 position (bromo) and the C2/C3 positions. How can I improve chemoselectivity? A3: You are observing a kinetic competition between the desired C–Br oxidative addition and an undesired direct C–H activation pathway. The C2 and C3 positions of the benzothiophene ring are highly activated and susceptible to concerted metalation-deprotonation (CMD)[2]. If the oxidative addition at the C5–Br bond is sluggish, C–H activation becomes a dominant background reaction. Corrective Action: Avoid using carboxylate bases (e.g., acetate, pivalate), as these are mechanistically required to facilitate the CMD transition state for C–H activation[2]. Instead, use inorganic carbonate or phosphate bases. Additionally, employing a highly active precatalyst system at lower temperatures (60–70 °C) will kinetically favor the C–Br oxidative addition over the higher-activation-energy C–H cleavage.
Quantitative Data Presentation: Optimization Parameters
When moving away from standard cross-coupling conditions, use this matrix to adjust your reaction parameters logically.
| Parameter | Standard Condition | Troubleshooting Adjustment | Mechanistic Rationale |
| Ligand | PPh₃, dppf | XPhos, RuPhos | Bulky biaryl phosphines sterically block the sulfur atom from coordinating to the Pd center, preventing catalyst agglomeration[4]. |
| Base | Na₂CO₃ (aq) | Anhydrous K₃PO₄ | Switching to an anhydrous, non-carboxylate base suppresses both protodeboronation and competitive C–H activation[5],[2]. |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Allows for precise, independent control over the Ligand:Pd ratio (optimal at 2:1 to 4:1) to prevent under-ligation[3]. |
| Temperature | 90–110 °C | 60–70 °C | Lower thermal energy kinetically favors C–Br oxidative addition over the higher-activation-energy C2/C3 C–H cleavage. |
Self-Validating Protocol: Suzuki-Miyaura Coupling of 5-Bromobenzothiophene
To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step if a validation checkpoint fails.
Objective: Achieve >95% conversion while suppressing sulfur-mediated catalyst poisoning and protodeboronation.
Step 1: Catalyst Pre-Activation (The Initiation Phase)
-
Action: In an inert-atmosphere glovebox, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous THF (0.2 M). Stir for 15 minutes at room temperature.
-
Causality: Pre-mixing allows the formation of the active LPd(0) species before introducing the highly coordinating benzothiophene substrate, preventing premature catalyst poisoning.
-
Validation Checkpoint 1: The solution must transition to a clear, homogeneous yellow/orange color. If the solution turns dark brown or black, oxygen has compromised the phosphine ligand, and the catalyst is dead. Do not proceed; remake the catalyst solution.
Step 2: Reagent Assembly (The Stoichiometric Phase)
-
Action: Add 5-bromobenzothiophene (1.0 equiv), the aryl boronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).
-
Causality: Anhydrous K₃PO₄ is chosen over aqueous bases to strictly suppress the protodeboronation of the boronic acid.
-
Validation Checkpoint 2: Visually inspect the base dispersion. The K₃PO₄ must be a fine, free-flowing powder. Granular or clumped base severely limits the interfacial surface area required for the heterogeneous transmetalation step, which will stall the reaction.
Step 3: Degassing (The Protection Phase)
-
Action: Seal the reaction vessel, remove it from the glovebox, and perform three consecutive freeze-pump-thaw cycles on a Schlenk line.
-
Causality: Trace oxygen facilitates the Pd-catalyzed oxidative homocoupling of the boronic acid, consuming the reagent before cross-coupling can occur[5].
Step 4: Reaction Execution & Monitoring (The Catalytic Phase)
-
Action: Heat the reaction to 70 °C under vigorous stirring (800+ rpm) for 12 hours.
-
Causality: Vigorous stirring is mandatory for heterogeneous base systems to maintain mass transfer rates. 70 °C provides enough thermal energy for C–Br oxidative addition while remaining low enough to suppress competitive C–H activation at the C2/C3 positions.
-
Validation Checkpoint 3: Pull a 50 µL aliquot after 2 hours and analyze via GC-MS. You should observe >50% conversion. If unreacted 5-bromobenzothiophene remains but the boronic acid is completely depleted, protodeboronation or homocoupling has occurred. Spike the reaction with an additional 0.5 equiv of boronic acid to drive it to completion.
Step 5: Quench and Workup (The Isolation Phase)
-
Action: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad. Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
References
-
ACS Organic Letters. "Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes." Available at: [Link]
-
ACS Omega. "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids." Available at: [Link]
-
Frontiers in Catalysis. "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture." Available at: [Link]
Sources
Column chromatography eluent systems for benzothiophene-3-carboxylates
The following guide serves as a specialized technical support resource for the purification of benzothiophene-3-carboxylates. It is designed for researchers encountering resolution issues, co-elution, or low recovery during flash column chromatography.
Topic: Column Chromatography Eluent Systems & Troubleshooting Support Tier: Level 3 (Senior Application Scientist) Status: Active[1]
Core Eluent System Matrix
User Query: What is the standard starting solvent system for methyl/ethyl benzothiophene-3-carboxylates?
Technical Response: Benzothiophene-3-carboxylic esters are generally lipophilic, non-polar compounds.[1] The presence of the sulfur heteroatom and the ester group provides a dipole, but the fused benzene ring dominates the retention behavior on silica gel.
Primary Recommendation: For simple alkyl esters (methyl, ethyl), a Hexane/Ethyl Acetate (Hex/EtOAc) system is the industry standard.[1] However, the specific ratio is critical to avoid co-elution with non-polar starting materials (like alkynes or thioethers).[1]
Eluent Selection Guide
| Compound Sub-Class | Polarity Profile | Rec. Mobile Phase (v/v) | Gradient Strategy | Ref |
| Simple Alkyl Esters (e.g., Methyl 2-phenylbenzo[b]thiophene-3-carboxylate) | Low Polarity | Hexane : EtOAc (100:0 | Start with 100% Hexane to elute non-polar hydrocarbons.[1][2] Ramp to 5% EtOAc to elute the ester. | [1] |
| Amino-Substituted Esters (e.g., Ethyl 2-amino-4,5,6,7-tetrahydro...)[1] | Moderate Polarity | Petroleum Ether : EtOAc (8:1 to 4:[1]1) | Isocratic or shallow gradient.[1] Amino groups may require basic modifiers (see Troubleshooting). | [2] |
| Functionalized Derivatives (e.g., Hydroxyl, Pyrazolyl groups) | High Polarity | Hexane : EtOAc (4:1 to 1:[1]1) | Steeper gradient required.[1] Monitor for tailing. | [3] |
| Sulfone/Oxide Derivatives (1,1-dioxides) | High Polarity | DCM : MeOH (98:2 to 95:5) | Methylene chloride (DCM) provides better solubility for oxidized sulfur species.[1] | [4] |
Troubleshooting & FAQs
User Query: I am seeing "tailing" or "streaking" of my amino-benzothiophene ester on the column. How do I fix this?
Diagnostic: Silica gel is slightly acidic (pH ~5-6).[1] Compounds with basic nitrogen functionalities (like 2-amino-benzothiophenes) will protonate and interact strongly with surface silanols, causing peak broadening (tailing).[1]
Solution: Add a basic modifier to your mobile phase.
-
Modifier: Triethylamine (Et
N) or Aqueous Ammonia ( ).[1] -
Concentration: 1% v/v is usually sufficient.
-
Protocol: Pre-wash the column with the modifier-containing solvent to neutralize the silica before loading your sample.
-
Caution: Do not use acetone with primary amines on basic silica, as Schiff bases may form.
-
User Query: My product co-elutes with a yellow impurity just before the main peak. What is it?
Diagnostic: In the synthesis of benzothiophene-3-carboxylates (e.g., via oxidative cyclization or Gewald reaction), common non-polar impurities include:
-
Disulfides: Often yellow/orange.
-
Unreacted Alkynes/Thioethers: Very non-polar.
-
Dimerized side-products: e.g., dimethyl 2-(2-(methylthio)phenyl)-3-phenylmaleate [1].[1]
Solution: You are likely using a solvent system that is too strong (too polar) too early.[1]
-
Switch to Gradient Elution: Do not start at 10% or 20% EtOAc. Start at 100% Hexane .
-
The "Flush" Technique: Run 2-3 column volumes (CV) of 100% Hexane. This pushes the non-polar impurities (starting materials) off the column before the ester begins to move significantly.
-
Step Gradient: Only after the non-polar impurities elute, switch to 98:2 or 95:5 Hex/EtOAc to elute your target ester.
User Query: Can I use Dichloromethane (DCM) instead of Hexane/EtOAc?
Technical Insight: Yes, but with caveats.
-
Pros: DCM is excellent for solubility if your benzothiophene derivative is poorly soluble in Hexane. It often provides "sharper" peaks for aromatic heterocycles due to
- interactions.[1] -
Cons: DCM is more expensive and environmentally hazardous.
-
Recommendation: Use DCM only if loading is an issue (compound precipitates on the column head). A typical equivalent system is DCM/Hexane (1:1) or 100% DCM for slightly more polar esters.[1]
Workflow Visualization
The following diagram outlines the decision logic for selecting the optimal purification strategy based on the specific benzothiophene derivative.
Standard Operating Protocol (SOP): Gradient Elution
Objective: Purify 100 mg of crude Methyl 2-phenylbenzo[b]thiophene-3-carboxylate.
Materials:
-
Stationary Phase: Silica Gel 60 (
).[1] -
Column Dimensions: 20 mm diameter (approx. 15-20g silica).[1]
-
Solvents: HPLC grade Hexane and Ethyl Acetate.
Step-by-Step Procedure:
-
Packing: Slurry pack the column using 100% Hexane . This ensures the column is equilibrated to the starting non-polar condition [5].
-
Loading: Dissolve the crude mixture in the minimum amount of DCM (approx. 0.5 mL) or adsorb onto silica (dry load) if solubility is poor.[1] Apply carefully to the sand bed.
-
Fraction 1 (Impurities): Elute with 100% Hexane for 3 Column Volumes (CV).
-
Observation: Watch for a yellow band (sulfur/alkyne impurities) moving quickly.[1] Collect this separately.
-
-
Gradient Ramp: Switch mobile phase to Hexane:EtOAc (98:2) . Run for 2 CVs.
-
Elution of Product: Switch to Hexane:EtOAc (95:5) .
-
Analysis: Check fractions by TLC using Hexane:EtOAc (90:10) to ensure separation from any trailing byproducts.[1]
References
-
Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.[1] The Journal of Organic Chemistry, 87(11), 7185–7198. Link[1]
-
GuideChem. (2022).[1] How to Synthesize Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate? GuideChem FAQ. Link
-
Luo, Y., et al. (2024).[3] Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.[1][4] Royal Society Open Science, 11(9).[1] Link
-
University of Rochester. (n.d.).[1] Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link
-
University of Victoria. (n.d.).[1] Column Chromatography General Procedures. UVic Organic Chemistry. Link
Sources
- 1. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate Under Basic Conditions
Welcome to the technical support center for ethyl 5-bromobenzo[b]thiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity under basic conditions, particularly focusing on the saponification (ester hydrolysis) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of ethyl 5-bromobenzo[b]thiophene-3-carboxylate under basic conditions?
The primary reaction is the hydrolysis of the ethyl ester to form the corresponding carboxylate salt, a process known as saponification.[1][2] This reaction is typically irreversible under basic conditions because the resulting carboxylic acid is deprotonated by the base to form a stable carboxylate salt.[1][2] Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid, 5-bromobenzo[b]thiophene-3-carboxylic acid.[3]
Q2: Is the benzo[b]thiophene core stable under typical saponification conditions?
Generally, the benzo[b]thiophene ring system is robust and stable under standard basic hydrolysis conditions used for esters. However, prolonged exposure to harsh basic conditions (e.g., high temperatures, very high base concentrations) could potentially lead to degradation, although this is not a commonly reported issue for simple saponification. The main focus of optimization is usually on achieving complete and clean conversion of the ester to the carboxylic acid.
Q3: Which base is recommended for the saponification of this ester?
Both sodium hydroxide (NaOH) and lithium hydroxide (LiOH) are commonly used for ester hydrolysis.[3]
-
Sodium Hydroxide (NaOH): A cost-effective and widely used base for saponification. It is typically used in a mixture of an organic solvent (like methanol or ethanol) and water.[3]
-
Lithium Hydroxide (LiOH): Often preferred for more sensitive or sterically hindered esters.[4] Some studies suggest that lithium cations can accelerate the hydrolysis of esters in water/tetrahydrofuran (THF) two-phase systems.[5][6] This can sometimes allow for milder reaction conditions (e.g., lower temperatures), which can be beneficial in preventing potential side reactions.
Q4: Why is an organic co-solvent like THF, methanol, or ethanol necessary?
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate has poor solubility in purely aqueous solutions. An organic co-solvent is required to dissolve the starting material and allow it to come into contact with the hydroxide ions, which are dissolved in the aqueous phase. The choice of solvent is critical; for instance, using alcoholic solvents like methanol or ethanol can sometimes lead to transesterification as a minor side reaction, although the subsequent hydrolysis of the new ester would still lead to the desired carboxylic acid.[4] THF is a good aprotic option that avoids this possibility.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the basic hydrolysis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Low yield of the desired carboxylic acid after workup.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Base | Increase the equivalents of base (e.g., from 1.5 eq. to 3-5 eq.). | Saponification is a bimolecular reaction; increasing the concentration of the hydroxide nucleophile will increase the reaction rate. An excess of base ensures the reaction goes to completion.[3] |
| Low Reaction Temperature | Increase the reaction temperature. Consider heating the reaction to 50°C or reflux, depending on the solvent system.[3][7] | The rate of chemical reactions generally increases with temperature. For some more sterically hindered or electronically deactivated esters, thermal energy is required to overcome the activation energy barrier. |
| Poor Solubility | Change the co-solvent system. If using MeOH/water, consider trying a 1:1 mixture of THF/water. | THF can be a better solvent for some organic substrates than methanol or ethanol, leading to a more homogeneous reaction mixture and faster reaction rates.[4] |
| Insufficient Reaction Time | Extend the reaction time and monitor progress by TLC or LC-MS every few hours. | Some saponification reactions can be slow and may require several hours to reach completion. |
Issue 2: Formation of Unknown Byproducts
Symptoms:
-
Multiple new spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degradation under Harsh Conditions | If heating at high temperatures, try reducing the temperature and extending the reaction time. Consider switching to LiOH in THF/water, which can sometimes be effective at lower temperatures.[4][5] | While the benzo[b]thiophene core is generally stable, very harsh conditions (high heat and high base concentration) could potentially lead to decomposition pathways. Milder conditions can help to avoid these. |
| Reaction with Solvent | Avoid using alcoholic solvents if transesterification is a concern and subsequent hydrolysis is not proceeding efficiently. Use an aprotic solvent like THF. | Alcoholic solvents can act as nucleophiles, leading to the formation of a different ester. While this new ester should also hydrolyze, it adds an extra step and a potential point of failure in the reaction sequence.[4] |
| Impure Starting Material | Purify the starting ethyl 5-bromobenzo[b]thiophene-3-carboxylate before use, for example, by column chromatography or recrystallization. | Impurities in the starting material may react under the basic conditions to form byproducts. |
Issue 3: Difficult Workup and Product Isolation
Symptoms:
-
Formation of an emulsion during the aqueous workup.
-
The product is not precipitating upon acidification.
-
Low recovery of the product after extraction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Emulsion Formation | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | The increased ionic strength of the aqueous phase helps to separate the organic and aqueous layers. |
| Product Solubility | If the product does not precipitate upon acidification, extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM). | The free carboxylic acid may have some solubility in the aqueous/organic mixture. Multiple extractions will ensure complete removal of the product from the aqueous phase. |
| Incomplete Acidification | Ensure the aqueous layer is sufficiently acidic (pH 1-2) by checking with pH paper. Add more acid if necessary. | The carboxylate salt is water-soluble. It must be fully protonated to the less polar carboxylic acid to be efficiently extracted into an organic solvent.[3] |
Experimental Workflow & Decision Making
The following diagram illustrates a logical workflow for troubleshooting the saponification of ethyl 5-bromobenzo[b]thiophene-3-carboxylate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. reddit.com [reddit.com]
- 5. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Optimizing 13C NMR Spectral Analysis of 5-Substituted Benzothiophene Esters: A Comparative Guide to Solvent Systems and Acquisition Hardware
Executive Summary
Benzothiophene and its derivatives are privileged heterocyclic scaffolds that form the core structure of numerous pharmacologically active molecules, including selective estrogen receptor modulators and potent antimicrobial agents[1]. During the drug development lifecycle, unambiguous structural characterization of these synthesized intermediates is critical[1].
However, 5-substituted benzothiophene-2-carboxylates present a unique analytical challenge for 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The combination of complex electronic substituent effects, overlapping aromatic signals, and multiple quaternary carbons demands highly optimized analytical workflows. This guide objectively compares the performance of different NMR Solvent Systems and Probe Hardware to help analytical chemists and drug development professionals establish robust, self-validating protocols for structural elucidation.
The Mechanistic Challenge: Substituent Effects in Benzothiophenes
The 5-position of the benzothiophene core is highly sensitive to electronic perturbations. When a substituent (e.g., an electron-donating methoxy group or an electron-withdrawing nitro group) is introduced at C-5, it exerts strong mesomeric (resonance) and inductive effects across the fused bicyclic system[2].
For example, in ethyl 5-methoxybenzothiophene-2-carboxylate, the oxygen lone pair donates electron density into the aromatic ring. This significantly shields the ortho carbons (C-4 and C-6), pushing their 13C signals upfield (e.g., C-4 shifts to ~103 ppm). Conversely, the electronegativity of the oxygen atom deshields the ipso carbon (C-5), pushing it downfield to ~158 ppm[2]. Resolving these shifted signals from the adjacent ester carbonyl and the thiophene carbons requires careful selection of both the solvent environment and the acquisition hardware.
Product Comparison 1: NMR Solvent Systems (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the chemical shift dispersion and relaxation dynamics of benzothiophene esters.
-
Chloroform-d (CDCl₃): The industry standard. As a non-polar solvent, it minimizes solute-solvent interactions, providing a baseline chemical shift profile. It is ideal for highly lipophilic esters but fails when polar substituents (e.g., -OH, -NH₂) at the 5-position cause aggregation or poor solubility.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent with a high dielectric constant. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring complete dissolution of polar derivatives. Mechanistically, the strong dipole of DMSO stabilizes the polarized excited state of the ester carbonyl (C=O), consistently shifting the carbonyl carbon downfield by ~1.5 to 2.0 ppm compared to CDCl₃[3].
Performance Verdict: Use CDCl₃ for routine analysis to maintain sharp linewidths (due to lower viscosity and longer
Product Comparison 2: Acquisition Hardware (RT Probes vs. CryoProbes)
Because 5-substituted benzothiophene esters contain up to five quaternary carbons (C-2, C-3a, C-5, C-7a, C=O), achieving an adequate Signal-to-Noise Ratio (SNR) is the primary bottleneck. Quaternary carbons lack attached protons, depriving them of the efficient dipole-dipole relaxation mechanism, resulting in long
-
Room Temperature (RT) Probes: Standard hardware where the RF coils are at ambient temperature. Requires >15-20 mg of sample to acquire a clean 1D 13C spectrum within 1-2 hours.
-
Helium-Cooled CryoProbes: The RF coils and preamplifiers are cooled to ~20 K with cold helium gas. This drastically reduces thermal (Johnson-Nyquist) noise.
Performance Verdict: CryoProbes offer a 3x to 4x enhancement in SNR. In fragment-based drug discovery where sample mass is often limited (<5 mg)[4], a CryoProbe is not just an upgrade—it is a mandatory requirement to detect the critical C-3a and C-7a bridgehead carbons without requiring overnight acquisition times.
Logical Workflow for NMR Solvent and Hardware Selection.
Quantitative Data Presentation
The table below summarizes the solvent-dependent chemical shift variations for a model compound, demonstrating the objective impact of solvent selection on spectral data.
Table 1: Comparative 13C NMR Chemical Shifts (ppm) of Ethyl 5-methoxybenzothiophene-2-carboxylate
| Carbon Position | Type | CDCl₃ Shift (ppm) | DMSO-d₆ Shift (ppm) | Solvent Effect ( |
| C=O (Ester) | Quaternary | 162.4 | 164.0 | +1.6 (Dipole Stabilization) |
| C-5 | Quaternary | 158.8 | 159.3 | +0.5 |
| C-3a | Quaternary | 141.0 | 141.5 | +0.5 |
| C-7a | Quaternary | 139.2 | 139.8 | +0.6 |
| C-2 | Quaternary | 133.5 | 134.1 | +0.6 |
| C-3 | CH | 126.2 | 127.0 | +0.8 |
| C-7 | CH | 123.4 | 124.0 | +0.6 |
| C-6 | CH | 116.5 | 117.1 | +0.6 |
| C-4 | CH | 103.5 | 104.2 | +0.7 |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols utilize internal validation steps to guarantee the accuracy of the structural elucidation.
Protocol A: Optimized 1D 13C NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the benzothiophene ester in 0.6 mL of the chosen deuterated solvent. Filter the solution through a glass wool plug into a 5 mm NMR tube. Causality: Removing paramagnetic particulates drastically improves magnetic field homogeneity, ensuring sharp lines for closely resonating aromatic carbons.
-
Instrument Setup: Insert the sample, lock onto the deuterium signal, and perform gradient shimming.
-
Self-Validation Step: Acquire a quick 1D ¹H spectrum. Check the solvent residual peak (e.g., CHCl₃ at 7.26 ppm). The peak must be perfectly symmetrical at 10% and 0.5% of its height. If asymmetrical, re-shim the Z1 and Z2 gradients before proceeding to 13C.
-
13C Acquisition Parameters: Use a 30° flip angle (zg30 pulse program) rather than a 90° pulse. Set the Relaxation Delay (D1) to 2.0–3.0 seconds.
-
Causality: The 30° pulse ensures that the magnetization of the slow-relaxing quaternary carbons (C-2, C-3a, C-5) is not fully saturated between scans, yielding a more quantitatively representative spectrum.
-
Protocol B: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Because 1D 13C cannot definitively assign the connectivity of the 5-substituent, a 2D HMBC is mandatory.
-
Parameter Optimization: Set the long-range coupling evolution delay to 62.5 ms.
-
Causality: This delay is optimized for a
coupling constant of 8 Hz, which perfectly captures the critical three-bond ( ) correlations in the benzothiophene ring system.
-
-
Data Interpretation: Map the
correlation from the H-3 proton to the ester C=O, and the correlation from the 5-substituent (e.g., the protons of a 5-OCH₃ group) to the C-5 quaternary carbon.
Key 2D HMBC NMR Correlations for Quaternary Carbon Assignment.
References
-
Supporting Information: Synthesis of Substituted Benzo[b]thiophenes via Base Promoted Domino Condensation DOI / RSC Publishing[Link]
-
Perspectives on NMR in drug discovery: a technique comes of age NIH Public Access / San Diego University[Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents Semantic Scholar[Link]
Sources
Comparative Guide: FTIR Characterization of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
Executive Summary
In the synthesis of thianaphthene-based pharmacophores, ethyl 5-bromobenzo[b]thiophene-3-carboxylate serves as a critical intermediate. Its structural integrity relies on three distinct moieties: the bicyclic aromatic core, the 5-position bromine substituent, and the 3-position ethyl ester.
While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the superior tool for rapid, routine process monitoring—specifically for tracking the esterification of the precursor acid or the bromination of the scaffold. This guide dissects the spectral fingerprint of the target compound, contrasting it with key synthetic precursors and analogs to provide a robust identification protocol.
Structural Analysis & Spectral Logic
To accurately assign peaks, we must deconstruct the molecule into its vibrating components. The conjugation between the thiophene ring and the ester carbonyl lowers the vibrational frequency of the C=O bond compared to non-conjugated aliphatic esters.
Functional Group Breakdown:
-
Benzo[b]thiophene Core: Aromatic C-H stretching (>3000 cm⁻¹) and ring skeletal vibrations (1400–1600 cm⁻¹).
-
Ethyl Ester (C-3): Conjugated Carbonyl (C=O) and C-O-C stretching.
-
Bromine (C-5): Heavy atom substitution, affecting the fingerprint region and C-X stretching.
Visualization: Spectral Assignment Logic
The following diagram illustrates the causal link between structural motifs and expected IR signals.
Caption: Logical mapping of functional groups to characteristic FTIR wavenumbers.
Comparative Analysis: Target vs. Alternatives
Distinguishing the target from its precursors (impurities) is the primary use case for FTIR in this context.
Comparison 1: Target vs. Precursor (5-Bromobenzo[b]thiophene-3-carboxylic acid)
The most common synthesis involves esterification of the carboxylic acid. FTIR is diagnostic here.
| Feature | Target: Ethyl Ester | Precursor: Carboxylic Acid | Diagnostic Value |
| O-H Region | Absent | Broad, 2500–3300 cm⁻¹ | High. Disappearance confirms esterification. |
| C=O Stretch | Sharp, ~1710 cm⁻¹ | Broad/Lower, ~1680–1700 cm⁻¹ | Medium. Shift due to loss of H-bonding dimer. |
| C-H (Aliphatic) | 2900–2980 cm⁻¹ (Ethyl) | Absent | High. Appearance confirms ethyl group addition. |
Comparison 2: Target vs. Non-Brominated Analog (Ethyl benzo[b]thiophene-3-carboxylate)
If the starting material was not brominated, or if debromination occurred, the spectra differ in the fingerprint region.
| Feature | Target (5-Bromo) | Analog (No Bromo) | Diagnostic Value |
| C-Br Stretch | ~1070 cm⁻¹ & <700 cm⁻¹ | Absent | Medium/Low (Fingerprint dependent). |
| C-H Out-of-Plane | 800–850 cm⁻¹ (Isolated H) | 730–770 cm⁻¹ (Ortho H) | High. Substitution pattern changes ring bending modes. |
Detailed Characteristic Peak Table
The following data synthesizes experimental values from analogous benzo[b]thiophene carboxylates and standard group frequency tables for this specific scaffold.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| 3060 – 3100 | Weak | ν(C-H) Aromatic | Stretching of hydrogens on the benzene and thiophene rings. |
| 2980, 2930 | Medium | ν(C-H) Aliphatic | Asymmetric/symmetric stretching of the ethyl group (-CH₂CH₃). |
| 1705 – 1720 | Strong | ν(C=O) Ester | Carbonyl stretch. Conjugation with the thiophene ring lowers this from the typical 1735 cm⁻¹. |
| 1500 – 1550 | Medium | ν(C=C) Ring | Skeletal vibrations of the benzo[b]thiophene core. |
| 1250 – 1290 | Strong | ν(C-O) Ester | C-O-C asymmetric stretch, characteristic of aromatic esters. |
| 1050 – 1080 | Med/Weak | ν(C-Br) Aryl | In-plane deformation/stretch involving the heavy bromine atom. |
| 810 – 840 | Strong | γ(C-H) OOP | Out-of-plane bending. Specific to the substitution pattern (1,2,4-like substitution on the benzene ring). |
| ~750 | Medium | C-S Stretch | Characteristic of the thiophene ring system. |
Experimental Protocol: Validated Acquisition
To ensure reproducible data comparable to the values above, follow this "Self-Validating" protocol.
Method: ATR-FTIR (Attenuated Total Reflectance)
Preferred over KBr pellets for speed and lack of moisture interference.
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Validation: Run a "Background" scan; it must be flat with no peaks in the 2800–3000 cm⁻¹ region (residual solvent).
-
Sample Loading: Place ~5 mg of solid ethyl 5-bromobenzo[b]thiophene-3-carboxylate on the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact. Causality: Poor contact results in weak peaks and high noise, obscuring the C-Br fingerprint.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 (to improve Signal-to-Noise ratio)
-
Range: 4000 – 600 cm⁻¹
-
-
Post-Processing: Apply "Baseline Correction" if the baseline drifts due to scattering.
Workflow Visualization
Caption: Step-by-step ATR-FTIR acquisition workflow for solid intermediates.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for group frequency assignments).
-
NIST Chemistry WebBook. Benzo[b]thiophene IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link] (Used for core ring vibration comparison).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for C-Br and aromatic substitution patterns).[2]
Sources
High-resolution mass spectrometry (HRMS) data for bromobenzothiophenes
High-Resolution Mass Spectrometry (HRMS) for Bromobenzothiophenes: A Comparative Guide to Ionization and Analyzer Technologies
Bromobenzothiophenes (e.g., 2-bromobenzothiophene, 3-bromobenzothiophene) are critical structural motifs in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and pharmaceutical APIs (such as raloxifene precursors). However, their characterization presents a unique analytical challenge. They are relatively non-polar, lack basic functional groups, and contain two elements (Bromine and Sulfur) with complex, overlapping isotopic signatures.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different HRMS ionization sources and mass analyzers. By understanding the physical causality behind these technologies, researchers can select the optimal configuration for unequivocal structural elucidation.
The Mechanistic Challenge: Selecting the Right Ionization Source
The fundamental bottleneck in mass spectrometry is ionization efficiency. If a molecule does not ionize, the mass analyzer is irrelevant. Bromobenzothiophenes expose the limitations of standard LC-MS workflows.
-
Electrospray Ionization (ESI): ESI relies on solution-phase acid-base chemistry to generate protonated [M+H]+ or deprotonated [M-H]- ions. Because the sulfur atom in a benzothiophene ring is involved in aromatic delocalization, its lone pairs are largely unavailable for protonation. Consequently, parent bromobenzothiophenes exhibit near-zero ionization efficiency in ESI. ESI is only suitable if the compound has been oxidized to a polar derivative (e.g., bromobenzothiophene-1,1-dioxide).
-
Atmospheric Pressure Photoionization (APPI): APPI is the objective choice for LC-HRMS of non-polar aromatics[1]. It utilizes a vacuum-ultraviolet (VUV) Krypton lamp emitting 10.6 eV photons. Because the ionization energy of benzothiophene is approximately 8.1 eV, the VUV photons directly eject an electron, forming a robust radical cation (M+•). Adding a dopant like toluene (IE = 8.8 eV) acts as a charge-transfer mediator, exponentially increasing sensitivity.
-
Electron Ionization (EI): For volatile and thermally stable bromobenzothiophenes, GC-EI-HRMS remains the gold standard[2]. Operating in a vacuum at 70 eV, EI induces hard ionization, yielding a highly reproducible M+• molecular ion and diagnostic fragment ions.
Decision matrix for selecting the optimal HRMS ionization source for bromobenzothiophenes.
Table 1: Ionization Source Performance Comparison
| Ionization Source | Carrier / Mobile Phase | Primary Ion Species | Suitability for Parent Compound | Suitability for Polar Derivatives |
| GC-EI | Helium | M+• | Excellent | Poor (Thermal degradation) |
| LC-APPI | Methanol/Water + Toluene | M+• | Excellent | Moderate |
| LC-ESI | Methanol/Water + Formic Acid | [M+H]+ / [M-H]- | Poor (Ion suppression) | Excellent |
Mass Analyzers: The Isotopic Fine Structure Challenge (Q-TOF vs. Orbitrap)
The true test of an HRMS system is its ability to resolve isobaric interferences. Bromobenzothiophenes present a severe mathematical challenge due to their isotopic fine structure.
Take 3-bromobenzothiophene (Formula:
-
Peak A (
contribution): = 213.92749 Da -
Peak B (
contribution): = 213.92533 Da
The mass difference (
-
Q-TOF (Quadrupole Time-of-Flight): Modern Q-TOFs typically achieve a resolving power of 30,000 to 60,000. Under these conditions, the instrument physically cannot separate the
and signals. It will output a single, merged peak, forcing the analyst to rely on theoretical isotopic abundance matching, which is prone to error in complex matrices. -
Orbitrap: High-field Orbitrap analyzers routinely achieve resolving powers of 120,000 to 500,000[3]. At
, the Orbitrap achieves baseline separation of the isotopic fine structure, providing unequivocal, self-validating proof of the molecular formula without relying on abundance ratios.
Resolution of bromobenzothiophene M+2 isotopic fine structure by mass analyzer type.
Table 2: Q-TOF vs. Orbitrap for Bromobenzothiophene Analysis
| Mass Analyzer | Typical Resolving Power | Mass Accuracy | Resolves | Primary Advantage |
| Q-TOF | 30,000 – 60,000 | < 2 ppm | No (Yields merged M+2 peak) | Faster acquisition rates for UHPLC |
| Orbitrap | 120,000 – 500,000 | < 1 ppm | Yes (Baseline separation) | Unequivocal structural confirmation |
Self-Validating Experimental Protocol: GC-EI-Orbitrap HRMS
To guarantee data integrity, analytical protocols must be self-validating. The following workflow ensures that the instrument is physically capable of resolving the required isotopic fine structure before the sample is even injected.
Objective: Achieve baseline resolution of the 3-bromobenzothiophene M+2 isotopic fine structure.
Step 1: Sample Preparation & Concentration Control
-
Action: Dissolve 1 mg of the bromobenzothiophene standard in 10 mL of GC-grade hexane to create a 100 ppm stock. Dilute to a 1 ppm working solution.
-
Causality: High analyte concentrations cause space-charge effects (Coulombic repulsion) inside the Orbitrap's C-trap and analyzer. This degrades both mass accuracy and resolving power. A 1 ppm concentration ensures the ion population remains within the optimal dynamic range.
-
Validation Checkpoint: Inject a pure hexane blank. The extracted ion chromatogram (EIC) at m/z 211.9295 (± 5 ppm) must show a signal-to-noise ratio of < 3 to rule out carryover.
Step 2: Chromatographic Separation
-
Action: Utilize a non-polar DB-5MS column (30 m × 0.25 mm × 0.25 µm). Inject 1 µL in split mode (10:1) at 250°C. Oven program: 60°C hold for 1 min, ramp at 20°C/min to 280°C.
-
Causality: Bromobenzothiophenes are highly volatile but strongly retained on polar stationary phases. The 5% phenyl-arylene phase of a DB-5MS column ensures sharp, symmetrical peaks (peak width < 3 seconds), maximizing the number of high-resolution scans acquired across the peak apex.
Step 3: Electron Ionization (EI) Tuning
-
Action: Set electron energy to 70 eV and emission current to 50 µA. Maintain the ion source temperature at 280°C.
-
Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern matches established spectral libraries. A high source temperature prevents the heavy brominated aromatic ring from condensing on the extraction lenses, which would cause signal drift.
-
Validation Checkpoint: Infuse the internal calibrant Perfluorotributylamine (PFTBA). Verify that the diagnostic m/z 69, 219, and 502 peaks are present, and that the mass accuracy error is strictly < 1 ppm.
Step 4: Orbitrap Data Acquisition & Fine Structure Verification
-
Action: Set the mass range to m/z 50–350. Set the Resolving Power to 120,000 (defined at m/z 200).
-
Causality: As calculated earlier, a resolving power of >99,037 is mathematically required to separate the
and isotopologues. Setting the instrument to 120,000 provides a sufficient buffer to ensure baseline resolution. -
Validation Checkpoint: Extract the mass spectrum at the chromatographic peak apex. Zoom in on m/z 213.92. The spectrum must display two distinct peaks separated by exactly 2.16 mDa. If only one broadened peak is visible, the C-trap is overfilled, and the injection volume must be reduced.
References
-
[PubChem: Benzo[b]thiophene, 3-bromo- (CID 123250)], National Center for Biotechnology Information,[Link] 2.[Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards], ResearchGate,[Link] 3.[Comparative Study of Low- Versus High-Resolution Liquid Chromatography-Mass Spectrometric Strategies for Measuring Perfluorinated Contaminants in Fish], PubMed (NIH),[Link] 4.[HREI-MSDB: Data-science ready database of high resolution electron ionization mass spectra], ChemRxiv,[Link]
Sources
Melting point determination of pure ethyl 5-bromobenzo[b]thiophene-3-carboxylate
Title: Melting Point Determination of Pure Ethyl 5-bromobenzo[b]thiophene-3-carboxylate: A Comparative Methodological Guide
Introduction Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a critical synthetic building block, recently utilized in the development of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives targeting the RhoA/ROCK signaling pathway in anticancer research 1. As with any pharmacological intermediate, verifying its absolute purity before downstream coupling or functionalization is paramount. While chromatographic techniques (HPLC, GC) quantify chemical purity, the thermodynamic melting point (MP) remains the definitive, rapid indicator of crystalline lattice integrity and overall sample purity.
This guide provides an objective comparison of modern melting point determination methodologies—ranging from traditional pharmacopeial capillary methods to Differential Scanning Calorimetry (DSC)—specifically optimized for evaluating the purity of synthesized ethyl 5-bromobenzo[b]thiophene-3-carboxylate.
The Thermodynamics of the Melt
The melting point is not a singular temperature but a range, defined from the onset of the first detectable liquid phase (collapse point) to the clear point where no solid phase remains 2. For a highly pure sample of ethyl 5-bromobenzo[b]thiophene-3-carboxylate, this range should be exceptionally narrow (typically ≤ 0.5 °C).
Causality of Melting Point Depression: When impurities are present in the crystal lattice—such as unreacted 5-bromobenzo[b]thiophene-3-carboxylic acid (which has a much higher MP of 284–287 °C) or residual esterification coupling reagents like EDCI—they disrupt intermolecular forces. According to Raoult's Law and the thermodynamics of mixing, impurities increase the entropy of the liquid phase, lowering its chemical potential. This shifts the solid-liquid equilibrium, resulting in a broadened and depressed melting range.
Thermodynamic signaling pathway illustrating the causality of melting point depression.
Comparative Analysis of Determination Methods
To establish a self-validating analytical system, one must select the appropriate instrumental method. Below is an objective comparison of three primary techniques used in pharmaceutical laboratories to evaluate intermediates like ethyl 5-bromobenzo[b]thiophene-3-carboxylate.
Table 1: Objective Comparison of MP Determination Methods
| Feature / Method | Traditional Capillary (Oil Bath) | Digital Opto-electronic Apparatus | Differential Scanning Calorimetry (DSC) |
| Detection Mechanism | Visual observation by operator | Automated optical transmission | Heat flow (Endothermic transitions) |
| Pharmacopeial Compliance | USP <741> Class I | USP <741> Class Ia (Apparatus II) | USP <891> (Thermal Analysis) |
| Precision | ± 1.0 °C | ± 0.1 °C | ± 0.01 °C |
| Sample Size | 2.5 - 3.5 mm capillary height | 2.5 - 3.5 mm capillary height | 1 - 5 mg (Aluminum pan) |
| Throughput | Low (1 sample per run) | Medium (up to 6 simultaneous samples) | Low (1 sample per run, longer cycle) |
| Best Used For | Basic educational labs | Routine QA/QC and batch release | Polymorph screening, absolute purity |
Analysis: While DSC offers unparalleled thermodynamic data, the Digital Opto-electronic Apparatus provides the optimal balance of throughput, USP <741> compliance, and accuracy for routine intermediate verification 3. Modern digital systems eliminate operator bias by using a microcomputer to process detector signals, plotting light transmission to precisely define the onset and clear points without subjective visual interpretation 2.
Self-Validating Experimental Protocol: Digital Opto-electronic Method
To ensure trustworthiness and reproducibility, the following protocol strictly adheres to USP <741> Class Ia standards, incorporating internal calibration checks to create a self-validating workflow 4.
Step 1: Instrument Calibration (The Self-Validating Step) Before testing the synthesized batch, the apparatus must be calibrated using a USP Primary Reference Standard (or a fully traceable secondary standard) 4. Select a standard with a melting point within 10 °C of the expected MP of the ester. Causality: Instrument sensors experience thermal drift over time. A two-point calibration ensures the thermal gradient applied to the heating block accurately reflects the true temperature inside the glass capillary, validating the hardware before the sample is ever introduced.
Step 2: Sample Preparation
-
Desiccation: Dry the ethyl 5-bromobenzo[b]thiophene-3-carboxylate under vacuum over anhydrous calcium chloride for 16 hours to remove residual moisture.
-
Pulverization: Gently crush the crystalline solid into a fine powder using an agate mortar and pestle. Causality: Large crystals create microscopic air pockets. Because air is a poor thermal conductor, these pockets cause uneven heating. Pulverization ensures uniform heat transfer, preventing the artificial broadening of the melting range 4.
-
Capillary Charging: Introduce the powder into a USP-compliant capillary (10 cm length, 0.8–1.2 mm internal diameter). Drop the tube through a 70 cm glass guide tube onto a hard surface 5–10 times to pack the powder tightly to a height of exactly 3 mm 3.
Step 3: Thermal Ramping and Detection
-
Insert the packed capillary into the digital heating block.
-
Rapidly heat the block to 5 °C below the expected lower limit of the melting range.
-
Reduce the heating rate to exactly 1 ± 0.5 °C per minute 2. Causality: A ramp rate faster than 1 °C/min causes a thermal lag between the heating block and the sample. The block will register a higher temperature than the sample is actually experiencing, artificially elevating the recorded melting point.
-
Allow the opto-electronic sensor to record the onset point (when the powder column collapses and transmission begins to increase) and the clear point (100% transmission through the liquid phase).
Step-by-step workflow for USP <741> compliant digital melting point determination.
Conclusion
For drug development professionals synthesizing ethyl 5-bromobenzo[b]thiophene-3-carboxylate, relying on visual capillary methods introduces unacceptable variance. Transitioning to a Digital Opto-electronic Apparatus—paired with rigorous, USP-compliant sample preparation and calibration protocols—provides a self-validating, highly trustworthy mechanism for confirming intermediate purity before advancing to complex cross-coupling or amidation steps.
References
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. 1 [1]
-
USP <741> MELTING RANGE OR TEMPERATURE. DrugFuture Pharmacopeia Database. 2 [1]
-
Compliance with amended General Chapter USP<741> Melting Range or Temperature. ChemRxiv. 4 [1]
-
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.3 [1]
Sources
Crystallization Platforms: High-Throughput Vapor Diffusion vs. Slow Evaporation
Comparative Guide to Crystallization Methodologies and X-ray Structural Data for Benzo[b]thiophene-3-carboxylate Derivatives
As a Senior Application Scientist specializing in structural biology and small-molecule X-ray crystallography, I frequently encounter the bottleneck of obtaining diffraction-quality crystals for privileged pharmacophores. Benzo[b]thiophene-3-carboxylate derivatives are critical scaffolds in Structure-Based Drug Design (SBDD), exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. However, the inherent flexibility of their ester groups and the planar nature of the benzothiophene core often lead to polymorphism or twinning during crystal growth.
This guide objectively compares the performance of automated crystallization platforms against traditional benchtop methods, providing a self-validating framework for growing diffraction-quality crystals. Furthermore, it analyzes the comparative X-ray crystallographic data of key benzo[b]thiophene-3-carboxylate derivatives to inform your downstream drug design workflows.
To resolve the 3D atomic coordinates of a novel benzo[b]thiophene-3-carboxylate derivative, the choice of crystallization methodology dictates both the resolution of the resulting X-ray data and the time invested.
High-Throughput Sitting-Drop Vapor Diffusion (HT-SDVD) utilizes automated liquid handlers to screen hundreds of precipitant conditions using nanoliter volumes. The causality behind its success lies in the rapid, controlled equilibration of vapor pressure between the sample drop and the reservoir, which smoothly drives the compound into the metastable zone of supersaturation.
Conversely, Traditional Slow Evaporation (TSE) relies on the differential volatility of a binary solvent system (e.g., Dichloromethane/Hexane). While TSE is highly accessible and has successfully yielded single crystals for complex spiro-benzo[b]thiophene derivatives[1], it suffers from poor polymorphic control. As the solvent evaporates, thermal fluctuations can induce rapid, localized supersaturation, often resulting in twinned crystals or amorphous precipitates.
Workflow comparison of HT-SDVD vs. Traditional Slow Evaporation for crystal growth.
Table 1: Performance Comparison of Crystallization Methodologies
| Metric | High-Throughput Sitting-Drop Vapor Diffusion | Traditional Slow Evaporation |
| Sample Requirement | < 1 mg per 96-well plate | 10–50 mg per vial |
| Time to Nucleation | 24–72 hours | 1–3 weeks |
| Polymorph Control | High (explores diverse chemical space) | Low (restricted by solvent choice) |
| Crystal Quality | Highly ordered, low mosaicity | Large, but highly prone to thermal twinning |
| Throughput | 1000+ conditions/day (Automated) | 10–20 conditions/day (Manual) |
Self-Validating Experimental Protocols
Trustworthiness in crystallography demands protocols that verify their own integrity. Below are the optimized workflows for both methods.
Protocol A: High-Throughput Sitting-Drop Vapor Diffusion (HT-SDVD)
-
Sample Preparation: Dissolve the synthesized derivative in 100% DMSO to a concentration of 15–20 mg/mL. Causality: A highly concentrated stock is required so that when mixed 1:1 with the aqueous precipitant, the sudden drop in solubility forces the system near the nucleation threshold.
-
Automated Dispensing: Using a robotic liquid handler, dispense 200 nL of the compound solution and 200 nL of the reservoir solution (e.g., Hampton Research PEG/Ion screen) into the sitting-drop well.
-
Self-Validating Control (Critical): Always include a positive control well containing a known standard (e.g., 20 mg/mL Lysozyme in 0.1M NaOAc, pH 4.6, against 1.0M NaCl). If the control fails to crystallize within 48 hours, it validates that the plate seal has failed or the incubator's thermal stability is compromised, rendering the entire screen's negative results void.
-
Incubation: Seal the plate with optically clear film and incubate at a strictly controlled 20°C to prevent convection currents that induce disordered nucleation.
Protocol B: Traditional Slow Evaporation (TSE)
-
Solvent Selection: Dissolve 20 mg of the compound in 3 mL of a binary solvent system (e.g., Chloroform/Methanol at a 9:1 ratio). Causality: The differential volatility allows the "good" solvent (Chloroform) to evaporate first. The gradual shift in the dielectric constant smoothly reduces compound solubility, promoting ordered lattice packing[1].
-
Vessel Preparation: Place the solution in a glass vial. Cap it with a septum and puncture it with a single 20-gauge needle. Causality: Restricting the evaporation rate is critical; unrestricted evaporation yields amorphous powder, while a single pinhole ensures a slow approach to supersaturation over 2 weeks.
Comparative X-ray Crystallographic Data Analysis
Analyzing the solved structures of different benzo[b]thiophene-3-carboxylate derivatives reveals how functional group substitutions dictate crystal packing.
For instance, the crystal structure of methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits a monoclinic C2/c space group[2]. The structural integrity of this molecule is heavily reliant on an intramolecular N—H···O hydrogen bond, which forms a pseudo-six-membered ring that locks the molecular conformation and eliminates flexibility[2].
Similarly, ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate crystallizes in a monoclinic system. In this derivative, the thiophene and phenyl rings maintain an approximately planar conformation (dihedral angle of 8.13°), which facilitates optimal π-π stacking interactions in the solid state[3]. The ethyl ester group is slightly inclined to relieve steric strain[3].
Intermolecular forces dictating the crystal lattice packing of benzo[b]thiophene derivatives.
Table 2: Comparative Structural Metrics for Key Derivatives
| Compound | Space Group | Unit Cell Parameters | Key Intermolecular Interactions | Ref. |
| Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Monoclinic, C2/c | a=15.289Å, b=10.644Å, c=15.790Å, β=105.21° | Intramolecular N—H···O (locks conformation) | [2] |
| Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Monoclinic | a=8.106Å, b=10.659Å, c=19.055Å, β=92.50° | Pairs of O—H···O generating R²₂(10) loops | [3] |
| Ethyl 1′,1′′-dimethyl-2′′,3-dioxo-3H-dispiro[benzo[b]thiophene-2,3′-pyrrolidine] | Monoclinic | a=23.704Å, b=8.263Å, c=22.100Å, β=102.33° | C-H···O hydrogen-bonded chains along [001] | [1] |
Conclusion
For drug development professionals targeting the benzo[b]thiophene-3-carboxylate scaffold, transitioning from Traditional Slow Evaporation to Automated HT-SDVD is highly recommended. Not only does it drastically reduce compound consumption, but it also allows for the rapid identification of stable polymorphs. The resulting high-resolution crystallographic data—characterized by locked pseudo-ring conformations and coplanar π-π stacking—provides the precise atomic coordinates necessary for rigorous computational docking and rational drug design.
References
1.[1] Crystal structure of ethyl 1′,1′′-dimethyl-2′′,3-dioxo-3H-dispiro[benzo[b]thiophene-2,3′-pyrrolidine-2′,3′′-indoline]-4′-carboxylate. PubMed Central (PMC). URL:[Link] 2.[3] Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. PubMed Central (PMC). URL:[Link] 3.[2] Methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. IUCr Journals. URL:[Link]
Sources
- 1. Crystal structure of ethyl 1′,1′′-dimethyl-2′′,3-dioxo-3H-dispiro[benzo[b]thiophene-2,3′-pyrrolidine-2′,3′′-indoline]-4′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Retention Profile Guide: Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
The following guide details the chromatographic behavior of ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS: 39965-09-0), a critical intermediate in the synthesis of antiviral and anticancer therapeutics.
This document is structured as a Method Development & Comparison Guide , designed to assist analytical scientists in optimizing retention times (
Executive Summary & Physicochemical Context
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a highly lipophilic scaffold. Unlike its thiophene analogs, the fused benzene ring significantly increases its hydrophobicity and
-
Target Compound: Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
-
Primary Impurity (Precursor): 5-bromobenzo[b]thiophene-3-carboxylic acid[1]
-
Challenge: The ester is strongly retained on standard C18 phases, often leading to broad peaks or excessive run times if isocratic conditions are not optimized. The acid precursor is significantly more polar, requiring a gradient to bridge the elution gap.
Physicochemical Profile
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | 4.2 – 4.5 | High affinity for C18; requires high % organic modifier for elution. |
| pKa | N/A (Non-ionizable) | Retention is pH-independent for the ester, but highly pH-dependent for the acid impurity. |
| UV Max | ~254 nm, ~290 nm | Strong absorbance due to conjugated benzothiophene system. |
Comparative Analysis: Stationary Phase Performance
This section compares the performance of the industry-standard C18 (Octadecyl) against the alternative Phenyl-Hexyl phase. The choice of column alters the selectivity mechanism, particularly for the separation of the bromo-regioisomers and the acid impurity.
Comparison Table: Column Selectivity
| Feature | Alternative A: C18 (Standard) | Alternative B: Phenyl-Hexyl |
| Mechanism | Hydrophobic Interaction (Dispersive) | |
| Retention ( | High . Strong retention due to alkyl chain interaction. | Moderate . Slightly lower retention; faster elution of the ester.[2] |
| Selectivity ( | Excellent for separating homologs (Ethyl vs Methyl ester). | Superior for separating aromatic impurities (e.g., regioisomers). |
| Peak Shape | Sharp, provided % Organic > 70%.[3] | Excellent symmetry; reduced tailing for aromatic systems. |
| Recommendation | Routine QC (Robustness). | Complex Mixtures (Isomer resolution). |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to be self-validating . The elution order is dictated by thermodynamics: the polar acid must elute before the non-polar ester. If this order is reversed, the column chemistry or mobile phase pH is incorrect.
Protocol A: Standard Gradient (C18)
Best for purity analysis and monitoring the esterification reaction.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 to suppress acid ionization).
-
Mobile Phase B: Acetonitrile (ACN).
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 50% | Initial Hold |
| 2.0 | 50% | Isocratic (Focus Acid Peak) |
| 10.0 | 95% | Linear Ramp (Elute Ester) |
| 12.0 | 95% | Wash |
| 12.1 | 50% | Re-equilibration |
Expected Retention Data:
| Compound | Approx.
Expert Insight: The Acid Precursor elutes early. If the peak for the acid splits or tails significantly, check Mobile Phase A. Formic acid is required to keep the carboxylic acid protonated (
), ensuring it interacts with the C18 phase as a neutral molecule.
Protocol B: Rapid Isocratic (Phenyl-Hexyl)
Best for high-throughput screening of the purified product.
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol : Water (85 : 15 v/v).
-
Flow Rate: 1.2 mL/min.
-
Note: Methanol is chosen over ACN to enhance
- selectivity with the stationary phase.
Expected Retention:
-
Target Ester
: ~4.5 – 5.0 min. -
Advantage: 50% reduction in run time compared to the C18 gradient.
Method Optimization Workflow
The following diagram illustrates the logical decision tree for optimizing the separation of the ethyl ester from its specific impurities.
Caption: Decision matrix for selecting column chemistry based on the specific impurity profile (Acid vs. Isomer).
Troubleshooting & Causality
Issue 1: Retention Time Drift for the Ester
-
Observation: The ester peak shifts from 9.0 min to 8.5 min over sequential runs.
-
Causality: High organic content (95% ACN) can cause phase collapse or "dewetting" in poorly bonded C18 phases, though less likely with modern columns. More commonly, this indicates temperature fluctuations affecting the viscosity of the mobile phase.
-
Solution: Thermostat the column compartment to 30°C ± 0.5°C.
Issue 2: Acid Peak Tailing
-
Observation: The earlier eluting acid peak (
~3.8 min) exhibits a tailing factor ( ) > 1.5. -
Causality: Secondary silanol interactions. The free carboxylic acid interacts with unreacted silanols on the silica support.
-
Solution: Increase buffer strength (e.g., 20 mM Ammonium Formate pH 3.0) or use an "End-capped" column (e.g., ZORBAX Eclipse Plus or Waters XBridge).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783709, Ethyl 5-bromobenzo[b]thiophene-3-carboxylate. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid derivatives. PMC. Retrieved from [Link]
-
Phenomenex (2023). HPLC Column Selection Guide: C18 vs. Phenyl-Hexyl Selectivity. Retrieved from [Link]
-
Chromatography Today (2014). Separation of Bromobenzoic Acid Isomers using High Temperature LC. Retrieved from [Link][1][5][6][7][8]
Sources
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mdpi.com [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Ethyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}thiophene-3-carboxylate - C12H16BrNO4S | CSSB00010134105 [chem-space.com]
- 6. prepchem.com [prepchem.com]
- 7. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 8. researchgate.net [researchgate.net]
Elemental analysis standards for 5-bromobenzothiophene compounds
Elemental Analysis Standards for 5-Bromobenzothiophene Compounds: A Comparative Guide
As a Senior Application Scientist specializing in organic elemental analysis, I frequently encounter the analytical bottlenecks posed by halogenated sulfur heterocycles. 5-bromobenzothiophene (
If not properly managed, bromine will poison standard oxidation catalysts and cause chromatographic interferences with
The Causality of Combustion Interferences
Why do sulfur and bromine conflict during elemental analysis? During dynamic flash combustion (1000–1050°C), sulfur oxidizes to
-
Catalyst Poisoning: If the combustion tube lacks sufficient halogen scavengers,
and enter the reduction column, rapidly depleting the copper catalyst and causing peak tailing or overlapping in the GC column. -
Scavenger Overcompensation: Conversely, using excessive silver wool to trap halogens can inadvertently trap sulfur as silver sulfate (
), leading to artificially low %S readings.
Because of this inverse relationship, a single analytical stream is often insufficient for rigorous 5-bromobenzothiophene characterization. We must decouple the CHN analysis from the S/Br analysis.
Comparative Evaluation of Calibration Standards
To establish a self-validating system, the choice of Certified Reference Materials (CRMs) is critical. A common mistake is calibrating with a sulfur-only standard and assuming a linear response for the halogenated sample. Instead, a multi-standard bracketing approach using pure chemical standards is required[2].
Table 1: Quantitative Comparison of Elemental Standards for Halogenated Thiophenes
| Standard / Compound | Molecular Formula | % Carbon | % Hydrogen | % Sulfur | % Bromine | Analytical Role & Suitability |
| 5-Bromobenzothiophene | 45.09 | 2.37 | 15.05 | 37.50 | Target Analyte | |
| BBOT | 72.53 | 6.09 | 7.45 | 0.00 | Excellent for CHNS baseline calibration; lacks halogen interference profiling. | |
| p-Bromobenzoic Acid | 41.82 | 2.51 | 0.00 | 39.75 | Ideal Br standard; closely matches the halogen mass fraction of the target. | |
| 2-Bromothiophene | 29.47 | 1.85 | 19.67 | 49.01 | Best matrix-matched surrogate; validates S/Br simultaneous recovery. |
Data synthesized from theoretical stoichiometric calculations and commercial CRM specifications[3].
Methodology Comparison: CHNS-O vs. Combustion Ion Chromatography (CIC)
For 5-bromobenzothiophene, traditional CHNS analyzers struggle to accurately quantify bromine. The modern gold standard is to split the workflow:
-
CHN via Flash Combustion: Uses silver wool to completely scrub bromine, allowing pristine quantification of C and H via GC-TCD.
-
S and Br via CIC: According to DIN EN 17813 standards, pyrohydrolytic digestion followed by ion chromatography is the superior method for simultaneous halogen and sulfur determination[4]. The sample is combusted in a water-vapor-rich environment, and the effluents are absorbed into an aqueous solution for speciation.
Step-by-Step Self-Validating Protocol
To guarantee trustworthiness, every batch analysis must include internal validation checks. This protocol utilizes a decoupled approach to eliminate cross-contamination.
Step 1: Sample Preparation & Promoter Addition
-
Weigh 1.5–2.0 mg of 5-bromobenzothiophene into a tin capsule using a microbalance (resolution 0.1 µg).
-
Causality Check: Add ~2 mg of Vanadium Pentoxide (
) as a combustion promoter. The benzothiophene ring is highly stable; ensures complete localized oxidation and prevents the formation of refractory carbon-sulfur char.
Step 2: CHN Quantification (Stream A)
-
Combust the sample at 1050°C in an oxygen-rich environment.
-
Pass the gas through a silver wool plug heated to 500°C to quantitatively trap
. -
Validation: Run a BBOT standard every 10 samples. If the %C drops or peak tailing occurs, the silver wool may be saturated, allowing bromine to poison the copper reduction column.
Step 3: S and Br Quantification via CIC (Stream B)
-
Combust a separate 2.0 mg aliquot in a ceramic tube at 1050°C with an argon/oxygen/water-vapor stream (pyrohydrolysis).
-
Route the exhaust gas into an absorption vessel containing 50 mg/L
. -
Causality Check: The
acts as an oxidizing/reducing agent, ensuring all sulfur species are converted to sulfate ( ) and bromine gas is reduced to bromide ( ) for uniform IC detection[5].
Step 4: Ion Chromatography Separation
-
Inject the absorption solution into an anion-exchange column.
-
Validation: Calibrate using a mixed standard of p-Bromobenzoic acid and 2-Bromothiophene. Analytical recovery must fall within 98–102% before reporting the 5-bromobenzothiophene data.
Visualizing the Analytical Workflow
Decoupled elemental analysis workflow for 5-bromobenzothiophene to prevent S/Br interference.
References
-
Title: Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Certificate of Analysis: NIST SRM 2682c (Subbituminous Coal for Sulfur and Halogens) Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids from the environment according to DIN EN 17813 Source: Analytik Jena Application Notes URL: [Link]
-
Title: Isotope analysis of sulfur, bromine, and chlorine in individual anionic species by ion chromatography/multicollector-ICPMS Source: PubMed (Analytical Chemistry) URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Standards and CRMs [elementalmicroanalysis.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. analytik-jena.com [analytik-jena.com]
- 5. Isotope analysis of sulfur, bromine, and chlorine in individual anionic species by ion chromatography/multicollector-ICPMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate proper disposal procedures
Standard Operating Procedure: Handling and Disposal of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a highly specialized, halogenated heterocyclic building block frequently utilized in drug development—most notably in the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which serve as potent anticancer agents targeting the RhoA/ROCK signaling pathway[1].
Because this molecule contains both a heavy halogen (bromine) and a sulfur-containing heterocycle, its waste profile is environmentally and chemically complex. Improper disposal of this compound not only violates federal environmental regulations but also poses severe operational hazards, including the generation of highly toxic, corrosive byproducts during waste processing. This guide provides the definitive, self-validating procedures for the safe segregation, accumulation, and disposal of this compound.
Physicochemical & Hazard Profile
To safely manage the disposal of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate, laboratory personnel must first understand its quantitative and structural data.
| Property / Data Point | Value / Specification | Operational Disposal Implication |
| Chemical Name | Ethyl 5-bromobenzo[b]thiophene-3-carboxylate | Contains both Bromine (Br) and Sulfur (S) heteroatoms. |
| Molecular Weight | 285.16 g/mol | Heavy organic compound requiring high-temperature oxidation for complete destruction. |
| Halogen Content | Brominated | Critical: Must be strictly segregated from non-halogenated solvent waste streams. |
| Combustion Byproducts | HBr, SOx, CO, CO₂ | Incineration requires specialized alkaline wet scrubbing to neutralize acidic exhaust. |
| EPA Waste Classification | Halogenated Organic Waste | Regulated under 40 CFR Part 268 land disposal restrictions[2]. |
The Mechanistic Logic of Halogenated Waste Segregation
Why must this compound be strictly segregated into the Halogenated Organic Waste stream? Bromine-containing organics possess a high degree of thermal stability. If Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is improperly mixed with standard non-halogenated waste (e.g., acetone, ethanol) and processed in a standard municipal or low-temperature industrial incinerator, the incomplete combustion of the brominated aromatic ring leads to the thermodynamic formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). These are exceptionally potent, persistent environmental toxins.
Furthermore, during combustion, the sulfur in the thiophene ring oxidizes to sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while the bromine radical abstracts hydrogen to form corrosive hydrogen bromide (HBr) gas. Therefore, this waste must be directed to a certified Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration (>1000°C) equipped with flue-gas desulfurization and alkaline scrubbers to neutralize the acidic effluent[2].
Step-by-Step Disposal Methodology
The following protocol outlines a self-validating system for managing the waste generated during the synthesis and extraction of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate.
Phase 1: Post-Synthesis Waste Isolation During synthesis, the target compound is typically extracted from the aqueous phase using ethyl acetate (EtOAc) and dilute hydrochloric acid (HCl), while unreacted starting materials and byproducts remain in the organic mother liquor[1].
-
Volume Reduction: Evaporate highly volatile carrier solvents (such as dichloromethane, DCM) under reduced pressure using a rotary evaporator. This minimizes the total volume of hazardous waste generated.
-
Thermal Validation: Ensure the concentrated waste is cooled entirely to ambient room temperature (20–25°C) before transfer. Causality: Transferring hot organic solutions into sealed waste carboys causes thermal vapor expansion, which can lead to dangerous over-pressurization and container rupture.
Phase 2: Segregation & Containment 3. Container Selection: Transfer the cooled waste into a dedicated, chemically compatible container. High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass is mandatory. Causality: Never use metal containers for halogenated waste. Trace amounts of moisture reacting with halogenated organics can spontaneously generate hydrobromic or hydrochloric acid over time, rapidly corroding metal and causing primary containment failure. 4. Volume Management (The 80% Rule): Fill the waste container to a maximum of 80% capacity. The remaining 20% headspace acts as a physical safety buffer against ambient thermal expansion and vapor pressure buildup.
Phase 3: Regulatory Labeling (EPA Subpart K) 5. Immediate Identification: Under EPA Subpart K regulations for eligible academic and research entities, the container must be immediately labeled[3]. Do not use generic, non-compliant terms like "Organic Waste" or "Spent Solvents." 6. Constituent Listing: The label must specifically state "Halogenated Organic Waste" and list the primary constituents to alert emergency responders (e.g., "Contains brominated thiophene derivatives, EtOAc, DCM")[3]. 7. Temporal Tracking: Affix the accumulation start date to the container the exact moment the first drop of waste is added.
Phase 4: EHS Transfer and Final Destruction 8. Manifesting: Once the 80% fill line is reached, or the maximum accumulation time limit (typically 90 to 180 days depending on your facility's generator status) is approaching, initiate a pickup request with your Environmental Health and Safety (EHS) office. EHS will manifest the waste for compliant TSDF transport.
Spill Response & Decontamination Protocol
If a localized spill of a solution containing Ethyl 5-bromobenzo[b]thiophene-3-carboxylate occurs during transfer, execute the following workflow:
-
Ventilation: Immediately maximize fume hood exhaust or evacuate the immediate bench area to prevent inhalation of the volatile solvent carriers (e.g., DCM, EtOAc).
-
Inert Absorption: Apply an inert, non-reactive absorbent such as diatomaceous earth or vermiculite over the spill. Causality: Combustible absorbents (like standard paper towels) must be avoided for concentrated halogenated waste due to the risk of secondary exothermic reactions.
-
Chemical Neutralization: Because the waste stream may contain trace acidic extraction solvents (e.g., dilute HCl)[1], wash the decontaminated bench surface with a mild alkaline sodium bicarbonate solution, followed by a distilled water rinse.
-
Solid Waste Disposal: Use non-sparking tools to scoop the saturated absorbent into a solid hazardous waste container. Label this container identically to the liquid halogenated waste stream.
Experimental Workflow Visualization
Logical workflow for the segregation and disposal of brominated thiophene waste.
References
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: United States Environmental Protection Agency (EPA) URL:[Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. epa.gov [epa.gov]
Personal protective equipment for handling Ethyl 5-bromobenzo[b]thiophene-3-carboxylate
[1][2]
Executive Safety Summary (Emergency Card)
Compound: Ethyl 5-bromobenzo[b]thiophene-3-carboxylate CAS: 1824075-12-8 Physical State: Solid (White to Off-White Crystalline) Primary Hazards: Acute Toxicity (Oral), Skin/Eye/Respiratory Irritation.[1][2]
| Critical Action | Immediate Protocol |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes.[1][2] Remove contaminated clothing.[1][3][4] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present and easy to do.[1] |
| Inhalation | Evacuate to fresh air.[2][4] If breathing is difficult, oxygen should be administered by qualified personnel. |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting. Call a POISON CENTER immediately.[1] |
| Spill | Dampen to prevent dust.[2] Sweep into a closed container. Do not dry sweep.[1][2] |
Hazard Analysis & Risk Assessment
As a halogenated benzothiophene derivative, this compound presents specific risks associated with its lipophilicity and potential biological activity.[2] While classified primarily as an irritant, its structural similarity to bioactive pharmacophores (e.g., kinase inhibitors) necessitates handling it with Potent Compound protocols until specific toxicology data proves otherwise.
Core Hazard Profile (GHS Classification)
-
H302 (Harmful if swallowed): Systemic toxicity risk upon ingestion.[2]
-
H315 (Causes skin irritation): The bromine substituent increases lipophilicity, facilitating dermal absorption and local irritation.
-
H319 (Causes serious eye irritation): Crystalline dust can cause mechanical and chemical corneal damage.[1][2]
-
H335 (May cause respiratory irritation): Inhalation of dust during weighing is the highest risk vector for mucosal inflammation.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier.[1][2] The "Why" column explains the causality, ensuring users understand the intent of the protection, not just the rule.
| Zone | Required PPE | Technical Specification | Why? (Causality) |
| Hand Protection | Double Gloving | Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Neoprene | Halogenated aromatics can permeate standard latex.[1][2] Double gloving provides a breakthrough time buffer >480 mins. |
| Eye Protection | Safety Glasses | ANSI Z87.1 / EN166 with Side Shields | Prevents lateral entry of dust particles during weighing or splash during solubilization. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 0.5 m/s) | Primary defense.[2] PPE respirators (N95/P100) are only backup if hood containment is breached. |
| Body Defense | Lab Coat | 100% Cotton or Nomex (Fire Resistant) | Synthetic blends can melt into skin if a solvent fire occurs during downstream synthesis. |
Operational Protocols
Workflow Logic
The following diagram illustrates the safe handling lifecycle. Note the critical decision point at "Solubilization," where the risk profile shifts from inhalation (dust) to splash (liquid).
Figure 1: Operational workflow emphasizing the transition from solid handling (dust risk) to solution handling (splash/permeation risk).
Detailed Methodologies
Protocol A: Precision Weighing (High Risk Step)
Objective: Transfer solid without generating airborne particulates.[1][2]
-
Preparation: Place an analytical balance inside a Chemical Fume Hood or use a Powder Containment Hood .[1][2]
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat.[2] Brominated aromatics are prone to static charge, causing "jumping" of particles.[2]
-
Transfer:
-
Open the source container only inside the hood.
-
Use a disposable spatula.[1]
-
Do not return excess chemical to the stock bottle (prevents cross-contamination).
-
-
Decontamination: Wipe the balance area with a solvent-dampened tissue (acetone or ethanol) immediately after use.[1][2] Dispose of the tissue as hazardous waste.
Protocol B: Solubilization & Reaction Setup
Objective: Safe dissolution for synthesis.
-
Solvent Selection: Ethyl 5-bromobenzo[b]thiophene-3-carboxylate is soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (THF, DMF).[1][2]
-
Addition: Add the solid to the flask first, then add the solvent. This prevents the displacement of solvent vapor which can carry particles out of the flask.
-
Inerting: If using in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), purge the solution with Nitrogen or Argon after dissolution to prevent oxidative homocoupling side-reactions.[1][2]
Disposal & Waste Management
Proper disposal is critical due to the halogen content (Bromine) and sulfur heterocycle, which require specific incineration protocols to prevent the formation of toxic byproducts.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Solid | Collect contaminated gloves, weighing boats, and paper towels in a yellow biohazard/chem-hazard bag.[1][2] |
| Liquid Waste | Halogenated Organic | DO NOT mix with non-halogenated solvents.[2] The bromine atom requires high-temperature incineration to prevent dioxin formation.[1][2] |
| Aqueous Waste | Toxic Aqueous | If an extraction was performed, the aqueous layer must be tested for pH and organics before disposal. |
References
Sources
- 1. 7312-25-6|Methyl 5-bromobenzo[b]thiophene-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. 946427-88-9|Ethyl 6-bromobenzo[b]thiophene-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. Documents [merckmillipore.com]
- 4. msdspds.castrol.com [msdspds.castrol.com]
- 5. 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID CAS#: 7312-24-5 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
